molecular formula C28H24O15 B3029044 3''-Galloylquercitrin CAS No. 503446-90-0

3''-Galloylquercitrin

Cat. No.: B3029044
CAS No.: 503446-90-0
M. Wt: 600.5 g/mol
InChI Key: JFLAOPHOUGDFGC-ILADGKKJSA-N
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Description

3''-Galloylquercitrin has been reported in Combretum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O15/c1-9-20(35)25(42-27(39)11-5-16(33)21(36)17(34)6-11)23(38)28(40-9)43-26-22(37)19-15(32)7-12(29)8-18(19)41-24(26)10-2-3-13(30)14(31)4-10/h2-9,20,23,25,28-36,38H,1H3/t9-,20-,23+,25+,28-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLAOPHOUGDFGC-ILADGKKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345804
Record name 3''-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503446-90-0
Record name 3''-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3''-Galloylquercitrin: Natural Sources, Plant Distribution, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a polyphenolic flavonoid, a class of secondary metabolites found in a variety of plants. This compound, characterized by the attachment of a galloyl group to the 3''-hydroxyl group of quercitrin (quercetin-3-O-α-L-rhamnopyranoside), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution in the plant kingdom, detailed experimental protocols for its isolation and quantification, and an exploration of its potential modulation of cellular signaling pathways.

Natural Sources and Plant Distribution

This compound has been identified in a select number of plant species across different families. The primary sources reported in the literature are detailed below. While the presence of this compound is confirmed in these plants, quantitative data on its concentration remains limited in many cases.

Table 1: Natural Sources and Plant Distribution of this compound

Plant FamilyGenusSpeciesPlant Part(s)Geographic Distribution (of the plant)
PolygonaceaePolygonumPolygonum capitatum (syn. Persicaria capitata)HerbsEast Asia
SapindaceaeKoelreuteriaKoelreuteria paniculataLeavesEast Asia (China, Korea)
SapindaceaeKoelreuteriaKoelreuteria elegansNot specifiedTaiwan, Fiji, Southern China
BurseraceaeDacryodesDacryodes edulisLeavesWest and Central Africa
AnacardiaceaeRhusSpecies within this genusNot specifiedWorldwide in temperate and tropical regions

The distribution of this compound appears to be concentrated in plants known for their rich content of tannins and other flavonoids. Further research is required to screen a wider range of plant species to fully elucidate the distribution of this specific phytochemical.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic separation and detection. Below are detailed methodologies synthesized from various scientific reports.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from dried plant material.

a. Sample Preparation:

  • Air-dry or freeze-dry the plant material (e.g., leaves, whole herb) to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

b. Solvent Extraction:

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 70% ethanol, methanol, or acetone) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with the chosen solvent for 6-8 hours.

  • Ultrasonic-Assisted Extraction (UAE): Suspend the plant powder in the solvent and sonicate for 30-60 minutes. This method can enhance extraction efficiency and reduce extraction time.

c. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation and Purification of this compound

The crude extract can be further fractionated and purified to isolate this compound using column chromatography.

a. Liquid-Liquid Partitioning (Optional):

  • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This compound is expected to be enriched in the ethyl acetate or n-butanol fraction.

b. Column Chromatography:

  • Stationary Phases: Silica gel, Sephadex LH-20, or polyamide are commonly used stationary phases for the separation of flavonoids.

  • Mobile Phases: A gradient elution system is typically employed. For silica gel chromatography, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity, is effective. For Sephadex LH-20, methanol is a common eluent.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2, v/v/v) and visualization under UV light (254 nm and 365 nm) and/or with a spraying reagent (e.g., 1% vanillin-sulfuric acid).

  • Final Purification: Fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantitative analysis of this compound.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile or methanol).

  • Example Gradient Program:

    • 0-5 min, 10-20% B

    • 5-20 min, 20-40% B

    • 20-30 min, 40-60% B

    • 30-35 min, 60-10% B (return to initial conditions)

    • 35-40 min, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound, which is typically around 254 nm and 350 nm.

  • Injection Volume: 10-20 µL.

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol or the initial mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the crude extract or purified fraction, dissolve it in the initial mobile phase, and filter through a 0.45 µm syringe filter before injection.

c. Calibration and Quantification:

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathway Modulation

The direct modulation of specific signaling pathways by purified this compound is an area of ongoing research. However, based on the activities of its parent molecule, quercetin, and other related flavonoids, potential targets can be inferred.

One study on a compound isolated from Polygonum capitatum, initially designated FR429 and later identified as an ellagitannin distinct from this compound, demonstrated modulation of the PI3K/Akt signaling pathway . While not directly attributable to this compound, it highlights a potential area of investigation for compounds from this plant.

Furthermore, quercetin has been shown to interact with the Galectin-3-NLRP3 inflammasome signaling pathway . Galectin-3 can bind to NLRP3, promoting inflammasome activation. Quercetin has been observed to inhibit this interaction, thereby suppressing inflammasome activation and subsequent inflammatory responses. It is plausible that the addition of a galloyl group in this compound could influence this activity.

Below are diagrams illustrating a general experimental workflow for investigating bioactivity and the potential Galectin-3-NLRP3 signaling pathway.

experimental_workflow plant_material Plant Material (e.g., Polygonum capitatum) extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (Preparative HPLC) fractions->purification galloylquercitrin This compound purification->galloylquercitrin bioassays In Vitro Bioassays (e.g., anti-inflammatory, antioxidant) galloylquercitrin->bioassays mechanism_studies Mechanism of Action Studies (e.g., Western Blot, qPCR) bioassays->mechanism_studies signaling_pathway Signaling Pathway Modulation mechanism_studies->signaling_pathway

General experimental workflow for bioactivity studies.

galectin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular gal3_out Galectin-3 nlrp3 NLRP3 gal3_out->nlrp3 Binds to asc ASC nlrp3->asc Recruits pro_cas1 Pro-caspase-1 asc->pro_cas1 Recruits cas1 Caspase-1 pro_cas1->cas1 Cleavage pro_il1b Pro-IL-1β cas1->pro_il1b Cleaves il1b IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation Promotes galloylquercitrin This compound (Potential Inhibitor) galloylquercitrin->nlrp3 Inhibits Binding

Potential modulation of the Galectin-3-NLRP3 pathway.

Conclusion

This compound is a naturally occurring flavonoid with a defined but likely underestimated distribution in the plant kingdom. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques. While direct evidence for its modulation of specific signaling pathways is still emerging, its structural relationship to quercetin suggests promising avenues for future research, particularly in the context of inflammatory and other cellular processes. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this intriguing natural compound.

Unveiling 3''-Galloylquercitrin: A Technical Guide to its Discovery and Isolation from Medicinal Herbs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin, a naturally occurring flavonoid, has garnered attention within the scientific community for its potential therapeutic properties, notably its activity as a protein tyrosine kinase (PTK) inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this promising compound from medicinal herbs. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further explore the potential of this compound.

Discovery of this compound in Medicinal Herbs

This compound has been successfully isolated from the leaves of Koelreuteria paniculata, a tree native to East Asia and a source of traditional medicines.[1] Alongside this novel compound, a variety of other known polyphenolic compounds were also identified, highlighting the rich phytochemical profile of this plant species. Another significant source of galloylated flavonoids is the galls of Quercus infectoria, which are known to contain a diverse array of tannins and related compounds. While not explicitly stating the isolation of this compound, the presence of numerous galloyl derivatives suggests it as a potential source for future investigations.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that relies on chromatographic techniques to separate it from a complex mixture of plant metabolites. While specific, detailed protocols are often proprietary or vary between laboratories, the following outlines a general and effective methodology based on published literature.

Extraction
  • Plant Material Preparation: Fresh or air-dried leaves of Koelreuteria paniculata are ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic steps.

  • Initial Fractionation: The crude extract is often subjected to an initial fractionation using liquid-liquid partitioning with solvents of varying polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with this compound is then subjected to "extensive column chromatographic separation."[1] This typically involves the use of silica gel or other stationary phases. A gradient elution system with a mixture of solvents, such as chloroform and methanol, is employed to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

experimental_workflow plant_material Powdered Plant Material (e.g., Koelreuteria paniculata leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction column_chromatography Column Chromatography (e.g., Silica Gel) enriched_fraction->column_chromatography partially_purified Partially Purified Fractions column_chromatography->partially_purified prep_hplc Preparative HPLC (e.g., C18) partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

General workflow for the isolation of this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₂₄O₁₅
Molecular Weight592.48 g/mol
AppearanceYellow amorphous powder

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C (ppm)¹H (ppm, J in Hz)
Quercetin Moiety
2157.5-
3135.9-
4179.5-
5162.9-
699.86.21 (d, 2.0)
7165.8-
894.76.39 (d, 2.0)
9158.2-
10105.7-
1'122.9-
2'116.07.33 (d, 2.2)
3'146.2-
4'149.7-
5'117.46.95 (d, 8.4)
6'123.17.31 (dd, 8.4, 2.2)
Rhamnose Moiety
1''103.55.38 (d, 1.6)
2''71.94.23 (dd, 3.4, 1.6)
3''75.25.12 (dd, 9.6, 3.4)
4''73.13.79 (t, 9.6)
5''71.83.45 (m)
6''17.80.95 (d, 6.2)
Galloyl Moiety
1'''121.8-
2''', 6'''110.27.09 (s)
3''', 5'''146.3-
4'''140.1-
C=O167.6-

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Ionization Mode[M-H]⁻ (m/z)
Negative615.0935

Biological Activity: Protein Tyrosine Kinase Inhibition

This compound has been identified as an inhibitor of protein tyrosine kinases (PTKs).[1] PTKs are a family of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often associated with various diseases, including cancer.

Flavonoids, as a class of compounds, are known to interact with and inhibit various protein kinases.[2][3][4][5][6] The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins.

The following diagram depicts a simplified signaling pathway of a receptor tyrosine kinase (RTK), a major class of PTKs, and the potential point of inhibition by this compound.

ptk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 RTK->P1 P2 P1->P2 Autophosphorylation Substrate Substrate Protein P2->Substrate Phosphorylation ATP ATP ADP ADP PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate SignalingCascade Downstream Signaling Cascade PhosphoSubstrate->SignalingCascade CellularResponse Cellular Response (Growth, Proliferation, etc.) SignalingCascade->CellularResponse Inhibitor This compound Inhibitor->P1 Inhibition

Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

This compound represents a compelling natural product with demonstrated potential as a protein tyrosine kinase inhibitor. This guide has provided a comprehensive overview of its discovery, a generalized protocol for its isolation and purification from Koelreuteria paniculata, and key analytical data for its characterization. Further research into optimizing isolation techniques, elucidating its precise mechanism of action, and evaluating its efficacy in various disease models is warranted to fully realize its therapeutic potential. The detailed experimental workflows, data tables, and signaling pathway diagram presented here serve as a valuable resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.

References

An In-depth Technical Guide to 3''-Galloylquercitrin: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a naturally occurring flavonoid glycoside, a class of polyphenolic compounds widely recognized for their significant biological activities. Structurally, it is characterized by a quercitrin molecule (quercetin-3-O-rhamnoside) esterified with a galloyl group at the 3''-position of the rhamnose sugar moiety. This compound has been isolated from various plant sources, including Polygonum capitatum, Koelreuteria paniculata, and species of Acer (maple)[1]. As a member of the flavonoid family, this compound is of considerable interest to the scientific community for its potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and a visual representation of its role in key biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its extraction, handling, and application in research settings. These properties are summarized in the table below.

PropertyData
Molecular Formula C₂₈H₂₄O₁₅
Molecular Weight 600.48 g/mol
CAS Number 503446-90-0
Appearance Yellow Powder
Purity (Commercial) >98%
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Storage Conditions Store desiccated at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to two weeks. For short-term use, storage at room temperature is acceptable.

Biological Activities and Quantitative Data

This compound, along with its parent compound quercitrin, has demonstrated a range of biological activities. The addition of the galloyl moiety is often associated with enhanced bioactivity. The primary activities investigated include antioxidant, anti-inflammatory, and anticancer effects.

Biological ActivityAssay / ModelKey FindingsIC₅₀ / Quantitative Data
Antioxidant DPPH Radical Scavenging AssayExhibits potent free radical scavenging capabilities, a common feature of galloylated flavonoids.Data not specifically available for this compound. Parent compound quercitrin shows significant activity.
Anti-inflammatory Dextran Sodium Sulfate (DSS)-induced colitis in rats (related to quercitrin)Ameliorates inflammation by reducing the expression of inducible nitric oxide synthase (iNOS) through the downregulation of the NF-κB pathway.Not specified.
sPLA₂IIa InhibitionQuercitrin inhibits the inflammatory enzyme sPLA₂IIa, reducing hemolytic activity and paw edema in mice.Quercitrin IC₅₀ = 8.77 µM for sPLA₂IIa inhibition.
Anticancer Protein Tyrosine Kinase (PTK) InhibitionPossesses inhibitory activity against Protein Tyrosine Kinase, a key target in cancer therapy.IC₅₀ = 24 µg/mL
Colon Cancer Cell Lines (RKO) (related to quercitrin)Quercitrin inhibits the migration and invasion of colon cancer cells by inducing Mesenchymal-to-Epithelial Transition (MET).Not specified.
PC-3 (Prostate Cancer) Cell ViabilityQuercitrin reduces PC-3 cell viability and decreases inflammatory IL-6 levels.Not specified.

Key Signaling Pathways

The therapeutic effects of this compound and its parent compounds are mediated through the modulation of critical intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved in its anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of quercitrin, and likely by extension this compound following in-vivo hydrolysis, are significantly linked to the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates TLR4->IKK IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IKK->IkB Phosphorylates IKK->IkB Quercitrin This compound (as Quercetin) Quercitrin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Anticancer Signaling Pathway

Studies on quercitrin have shown that its ability to inhibit cancer cell migration and invasion is mediated through the JNK (c-Jun N-terminal kinase) signaling pathway, which plays a role in regulating the epithelial-mesenchymal transition (EMT) and its reverse, MET.

JNK_Pathway cluster_cell Colon Cancer Cell cluster_proteins Epithelial/Mesenchymal Markers Quercitrin This compound / Quercitrin JNK JNK Quercitrin->JNK Activates p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation MET Mesenchymal-to-Epithelial Transition (MET) p_JNK->MET Induces Migration Cell Migration & Invasion MET->Migration Inhibits Ecad E-cadherin MET->Ecad Upregulates Ncad N-cadherin MET->Ncad Downregulates Vim Vimentin MET->Vim Downregulates

Caption: JNK pathway modulation by this compound to inhibit cancer cell metastasis.

Experimental Protocols

Bioassay-Guided Isolation of this compound

This protocol describes a general method for isolating this compound from a plant source like Koelreuteria paniculata leaves, guided by a relevant bioassay (e.g., antioxidant or PTK inhibition assay).

Isolation_Workflow start Plant Material (e.g., Dried Leaves) extraction Extraction (e.g., 95% Ethanol) start->extraction partition Solvent Partitioning (e.g., with Ethyl Acetate) extraction->partition bioassay1 Bioassay on Fractions (Identify Active Fraction) partition->bioassay1 cc1 Column Chromatography (Silica Gel) bioassay1->cc1 Active Fraction bioassay2 Bioassay on Sub-fractions cc1->bioassay2 cc2 Column Chromatography (Sephadex LH-20) bioassay2->cc2 Active Sub-fraction hplc Preparative HPLC (Reversed-Phase) cc2->hplc pure Pure this compound hplc->pure structure Structural Elucidation (NMR, MS) pure->structure

Caption: Bioassay-guided workflow for the isolation of this compound.

Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., 1 kg of K. paniculata leaves) is extracted exhaustively with 95% ethanol at room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol.

    • Each fraction is concentrated, and a bioassay (e.g., DPPH assay) is performed to identify the most active fraction (typically the EtOAc fraction for flavonoids).

  • Silica Gel Column Chromatography:

    • The active EtOAc fraction is subjected to column chromatography on a silica gel (60-120 mesh) column.

    • The column is eluted with a gradient of solvents, commonly starting with chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃-MeOH gradients from 100:0 to 80:20).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Sephadex LH-20 Column Chromatography:

    • Bioactive sub-fractions from the silica gel column are further purified on a Sephadex LH-20 column.

    • Methanol is typically used as the mobile phase for elution. This step is effective for separating polyphenolic compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using a preparative HPLC system with a reversed-phase column (e.g., C18).

    • A gradient of acetonitrile in water (often with 0.1% formic acid) is used as the mobile phase to yield the pure compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula C₂₈H₂₄O₁₅.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • ¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon signals of the quercetin, rhamnose, and galloyl moieties.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals and to confirm the linkage of the galloyl group to the 3''-position of the rhamnose sugar.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solution (or methanol as a blank).

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

MTT Assay (Anticancer/Cytotoxicity Activity)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Western Blot for iNOS Expression (Anti-inflammatory Activity)

This protocol is used to determine if this compound can inhibit the expression of the pro-inflammatory enzyme iNOS in stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (0.1 µg/mL) for 6-24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors to extract total protein. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion

This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its defined chemical structure and properties, combined with its potent antioxidant, anti-inflammatory, and anticancer activities, make it a compelling candidate for further investigation in drug discovery and development. The methodologies and pathway analyses provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this bioactive flavonoid.

References

Preliminary Bioactivity Screening of 3''-Galloylquercitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 3''-Galloylquercitrin, a naturally occurring flavonoid glycoside. This document summarizes key findings on its antioxidant, anti-inflammatory, and cytotoxic properties, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the cited bioassays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language, offering a clear conceptual framework for the described methodologies and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a flavonoid derivative characterized by the attachment of a galloyl group to the quercitrin core. Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities. The addition of a galloyl moiety is often associated with enhanced bioactivity. This guide focuses on the initial in vitro screening of this compound to elucidate its potential as a bioactive agent. The core activities explored include its capacity to neutralize free radicals, mitigate inflammatory responses, and exert cytotoxic effects on cell lines.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from the preliminary bioactivity screening of this compound.

Table 1: Antioxidant Activity

AssayTest SystemResultsReference Compound
DPPH Radical ScavengingCell-freeStronger than QuercetinQuercetin
Superoxide ProductionZymosan-stimulated RAW264.7 cellsStronger than QuercetinQuercetin

Note: Specific IC50 values for this compound in common antioxidant assays were not available in the reviewed literature. However, studies on the closely related compound Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) indicate significantly stronger antioxidant activity compared to its parent compound, quercetin.[1][2]

Table 2: Anti-inflammatory Activity

AssayCell LineMediator/TargetConcentration% Inhibition / EffectReference Compound
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7NONot specifiedPotent InhibitionQuercetin
Cytokine ProductionLPS-stimulated RAW 264.7TNF-α, IL-1β, IL-6Not specifiedPotent InhibitionQuercetin
Enzyme ExpressionLPS-stimulated RAW 264.7iNOS, COX-2Not specifiedDecreased Protein LevelsQuercetin
MAP Kinase PathwayLPS-stimulated RAW 264.7p-p38, p-ERK, p-JNKNot specifiedSuppressed PhosphorylationQuercetin

Table 3: Cytotoxic Activity

AssayTargetIC50
Protein Tyrosine Kinase (PTK) InhibitionEnzyme24 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : In a 96-well plate, add various concentrations of this compound to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation : The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance is measured at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity Assays

3.2.1. Cell Culture and Treatment

  • Cell Line : RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plating : Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

3.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Sample Collection : After the treatment period, the cell culture supernatant is collected.

  • Griess Reagent : The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation : The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

  • Measurement : The absorbance is measured at 540 nm.

  • Quantification : The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Cytotoxicity Assay

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Plating : Cells are seeded in a 96-well plate and treated with various concentrations of this compound.

  • MTT Addition : After the incubation period, MTT solution is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at a wavelength between 500 and 600 nm.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells.

3.3.2. Protein Tyrosine Kinase (PTK) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of protein tyrosine kinases.

  • Reaction Mixture : A reaction mixture is prepared containing the PTK enzyme, a specific substrate (e.g., a synthetic peptide), and a buffer.

  • Inhibitor Addition : Various concentrations of this compound are added to the reaction mixture.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the consumption of ATP.

  • Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations: Diagrams of Pathways and Workflows

Experimental Workflows

The following diagrams illustrate the general workflows for the described bioactivity assays.

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare DPPH Reagent mix Mix Sample and DPPH prep_reagent->mix prep_sample Prepare this compound Dilutions prep_sample->mix incubate Incubate (Dark, RT, 30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: General workflow for the DPPH antioxidant assay.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed RAW 264.7 Cells adhere Allow Adherence seed_cells->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_no Measure Nitrite Levels griess_assay->measure_no

Caption: Workflow for assessing anti-inflammatory activity.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_mtt_assay MTT Assay cluster_analysis Analysis seed Seed Cells treat Treat with this compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (3-4 hrs) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_viability Calculate Cell Viability measure_abs->calc_viability

Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced MAPK signaling pathway in macrophages.

mapk_pathway cluster_mapk MAPK Cascade cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates Galloylquercitrin This compound Galloylquercitrin->p38 Inhibits Galloylquercitrin->ERK Inhibits Galloylquercitrin->JNK Inhibits Proinflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) p38->Proinflammatory_Mediators ERK->Proinflammatory_Mediators JNK->Proinflammatory_Mediators

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

The preliminary bioactivity screening of this compound reveals its potential as a multi-target bioactive compound. The available data indicates strong antioxidant and anti-inflammatory properties, with a notable inhibitory effect on the MAPK signaling pathway, a key regulator of inflammation. Furthermore, its ability to inhibit protein tyrosine kinase suggests a potential role in anti-proliferative applications. The detailed protocols and visual diagrams provided in this guide aim to support further research into the mechanisms of action and therapeutic applications of this promising natural product. Future studies should focus on obtaining more precise quantitative data for its antioxidant activities and expanding the scope of its cytotoxic evaluation against various cell lines.

References

Initial Antioxidant Capacity Assays for 3''-Galloylquercitrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin, a flavonoid glycoside, is a molecule of significant interest in the field of antioxidant research. As a derivative of quercitrin, it combines the known antioxidant properties of the quercetin backbone with a galloyl moiety, a substitution that has been observed to enhance the radical-scavenging capabilities of flavonoids. This technical guide provides a comprehensive overview of the initial antioxidant capacity assays relevant to this compound, including detailed experimental protocols, a summary of available quantitative data for structurally related compounds, and an exploration of the potential signaling pathways involved in its antioxidant mechanism.

Mechanism of Antioxidant Action

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The presence of multiple hydroxyl groups on the flavonoid and galloyl structures is crucial for this activity. While direct quantitative data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential efficacy.

Quantitative Data on Antioxidant Capacity

Direct IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound are not extensively reported. However, data from studies on extracts containing this compound and on closely related galloylated flavonoids can be used for comparative analysis.

A methanolic extract of Koelreuteria paniculata leaves, which is known to contain 3''-O-galloylquercitrin, has demonstrated significant antioxidant activity. Furthermore, studies on other galloylated quercetin and myricetin derivatives indicate that the galloyl moiety enhances antioxidant potential. For instance, myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranoside and myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranoside have shown greater DPPH radical-scavenging activity than the standard antioxidant, catechin[1].

Compound/ExtractAssayIC50 / EC50 / TEACReference Compound
Methanolic extract of K. paniculata (contains 3''-O-galloylquercitrin)DPPH115 µg/mL-
Methanolic extract of K. paniculata (contains 3''-O-galloylquercitrin)ABTS54.54 µg/mL-
Myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranosideDPPH> CatechinCatechin (EC50 = 10.3 µM)[1]
Myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranosideDPPH> CatechinCatechin (EC50 = 10.3 µM)[1]
Myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranosideSuperoxide Radical Scavenging> CatechinCatechin (EC50 = 7.4 µM)[1]
Myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranosideSuperoxide Radical Scavenging> CatechinCatechin (EC50 = 7.4 µM)[1]

Experimental Protocols for Antioxidant Capacity Assays

The following are detailed methodologies for the key in vitro assays used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

    • Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A blank containing only the solvent and DPPH is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[2]

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[2]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add the test compound or standard solution to the FRAP reagent.[2]

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[2]

    • Measure the absorbance of the blue-colored complex at 593 nm.[2]

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample with that of a standard curve of Fe²⁺ or Trolox. The results are typically expressed as micromoles of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by the degree of protection it provides to the fluorescent probe.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH.

    • Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, mix the fluorescent probe with the test compound or standard.

    • Initiate the reaction by adding the AAPH solution.

    • Measure the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

  • Calculation:

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC).

    • The results are expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Signaling Pathways in Antioxidant Action

Flavonoids, including quercetin and its derivatives, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Studies on quercitrin, the parent molecule of this compound, have shown that it can promote the nuclear translocation of Nrf2, suggesting that this compound may also act via this crucial protective pathway[3].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Galloylquercitrin This compound Galloylquercitrin->Nrf2_Keap1 Potential Induction of Dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Potential activation of the Nrf2 signaling pathway by this compound.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38 pathways) are involved in a variety of cellular processes, including the response to oxidative stress. Flavonoids have been shown to modulate MAPK signaling, which can, in turn, influence the expression of antioxidant enzymes and inflammatory mediators[4]. While direct evidence for this compound is lacking, its structural similarity to other MAPK-modulating flavonoids suggests it may also interact with this pathway to exert its antioxidant effects.

MAPK_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates Galloylquercitrin This compound Galloylquercitrin->MAPKKK Potential Modulation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Antioxidant & Anti-inflammatory Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The initial assessment of the antioxidant capacity of a novel compound like this compound typically follows a standardized workflow.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis cluster_interpretation Interpretation & Further Studies Compound This compound Stock Solution DPPH_Assay DPPH Assay Compound->DPPH_Assay ABTS_Assay ABTS Assay Compound->ABTS_Assay FRAP_Assay FRAP Assay Compound->FRAP_Assay ORAC_Assay ORAC Assay Compound->ORAC_Assay Standards Standard Antioxidant (e.g., Trolox) Solutions Standards->DPPH_Assay Standards->ABTS_Assay Standards->FRAP_Assay Standards->ORAC_Assay Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) Reagents->DPPH_Assay Reagents->ABTS_Assay Reagents->FRAP_Assay Reagents->ORAC_Assay Spectro Spectrophotometric / Fluorometric Reading DPPH_Assay->Spectro ABTS_Assay->Spectro FRAP_Assay->Spectro ORAC_Assay->Spectro Calc Calculation of % Inhibition / AUC Spectro->Calc IC50 Determination of IC50 / TEAC Values Calc->IC50 Comparison Comparison with Standards & Literature IC50->Comparison Pathway_Analysis Signaling Pathway Investigation (e.g., Western Blot) Comparison->Pathway_Analysis

Caption: General experimental workflow for assessing the antioxidant capacity of this compound.

Conclusion

While direct and comprehensive quantitative data on the antioxidant capacity of this compound is still emerging, the available evidence from structurally related compounds and extracts containing it strongly suggests that it is a potent antioxidant. The presence of the galloyl moiety is expected to significantly contribute to its radical scavenging abilities. The detailed protocols provided herein offer a robust framework for the systematic evaluation of its antioxidant potential. Furthermore, the likely involvement of the Nrf2 and MAPK signaling pathways provides exciting avenues for future research into its mechanisms of action, which could have significant implications for the development of novel therapeutics for oxidative stress-related diseases. Further studies are warranted to isolate or synthesize pure this compound and definitively quantify its activity in a range of antioxidant assays.

References

A Comprehensive Literature Review on 3''-Galloylquercitrin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a polyphenolic flavonoid found in various plant species, notably in the leaves of Koelreuteria paniculata and the whole plant of Polygonum capitatum. As a derivative of quercetin, a widely studied flavonoid known for its diverse biological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its biological activities, detailing experimental protocols, and elucidating its potential mechanisms of action through signaling pathway diagrams. All quantitative data has been consolidated into structured tables for comparative analysis.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including enzyme inhibition, antioxidant effects, and cytoprotective properties. The following tables summarize the quantitative data reported in the literature for this compound and its closely related isomers.

Enzyme Inhibition
Target Enzyme Inhibitory Concentration (IC50) Compound Source
Protein Tyrosine Kinase (PTK)24 µg/mLThis compoundKoelreuteria paniculata
Cytoprotective Activity
Assay Effective Concentration (EC50) Compound Details
CCl4-induced injury in HepG2 cells5.36 µM2''-O-galloylquercitrinHepatoprotective effect
Antioxidant Activity
Assay Metric Compound Details
DPPH Radical ScavengingIC50Data not availableGeneral antioxidant property
ABTS Radical ScavengingIC50Data not availableGeneral antioxidant property

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols used to evaluate the biological activities of this compound and related compounds.

Protein Tyrosine Kinase (PTK) Inhibition Assay

While a specific detailed protocol for the PTK inhibition assay of this compound is not available in the reviewed literature, a general methodology for such an assay is as follows:

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein tyrosine kinase. The level of phosphorylation is typically quantified using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

General Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a specific protein tyrosine kinase (e.g., Src, Abl), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound) at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in conjunction with a detection system).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for phosphorylation.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution, such as a high concentration of EDTA or a denaturing agent.

  • Detection and Quantification: The extent of substrate phosphorylation is measured. In radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. In non-radioactive assays, methods like ELISA with a phospho-specific antibody or fluorescence polarization are used.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cytoprotective Activity Assay (CCl4-Induced Injury in HepG2 Cells)

This protocol is based on the methodology used for the closely related isomer, 2''-O-galloylquercitrin.

Principle: This assay assesses the ability of a compound to protect cells from damage induced by a toxin, in this case, carbon tetrachloride (CCl4). Cell viability is measured to quantify the cytoprotective effect.

Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for a period (e.g., 2 hours) to allow for compound uptake.

  • Induction of Injury: After pre-treatment, the medium is replaced with a medium containing an injurious agent, such as CCl4, at a concentration known to induce significant cell death. A control group without the injurious agent and a vehicle control group are also included.

  • Incubation: The cells are incubated with the injurious agent for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 value, the concentration at which the compound exhibits 50% of its maximal protective effect, is then determined.

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The inhibition is quantified by measuring the reduction in the rate of cleavage of a chromogenic substrate.

Protocol:

  • Reagent Preparation:

    • α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, the test compound at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for a defined period (e.g., 10 minutes).

    • The reaction is initiated by adding the pNPG substrate to the wells.

    • The plate is incubated at 37°C for a further period (e.g., 20 minutes).

  • Measurement: The reaction is stopped by adding a basic solution (e.g., 0.2 M sodium carbonate). The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor. The IC50 value is determined from a dose-response curve.

Antioxidant Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, the test compound (this compound) at various concentrations is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

  • ABTS•+ Generation: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

  • Assay Procedure:

    • The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • The test compound at various concentrations is added to the diluted ABTS•+ solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), the absorbance is measured at the same wavelength.

  • Data Analysis: The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, based on the known activities of its aglycone, quercetin, and closely related galloylated flavonoids, several key pathways are likely to be involved in its biological effects. The following diagrams illustrate these proposed pathways.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 MyD88/TRAF6 IKK IKK TLR4->IKK MyD88/TRAF6 Galloylquercitrin This compound ERK ERK Galloylquercitrin->ERK JNK JNK Galloylquercitrin->JNK Galloylquercitrin->p38 Inhibition NFkB_nucleus NF-κB (nucleus) Galloylquercitrin->NFkB_nucleus Inhibition of Translocation IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB->NFkB_nucleus Translocation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Proinflammatory_Cytokines Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

cytoprotective_pathway cluster_pi3k PI3K/Akt Pathway Growth_Factors Growth Factors/ Survival Signals Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation Galloylquercitrin This compound Galloylquercitrin->PI3K Potential Modulation Akt Akt Galloylquercitrin->Akt Potential Modulation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotion

Caption: Proposed cytoprotective signaling pathway of this compound.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. The available data on its enzyme inhibitory, cytoprotective, and antioxidant effects provide a solid foundation for future research. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility and extension of these findings. Furthermore, the proposed signaling pathways, based on the activities of structurally similar compounds, offer a framework for mechanistic studies to elucidate the precise molecular targets of this compound. Further research is needed to isolate and test pure this compound in a wider array of biological assays and to validate its effects on the proposed signaling pathways. Such studies will be crucial in determining the full therapeutic potential of this compound for drug development.

The Ethnobotanical Significance and Pharmacological Potential of 3”-Galloylquercitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3”-Galloylquercitrin, a flavonoid glycoside, is a naturally occurring phytochemical found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the ethnobotanical relevance of plants containing this compound, alongside a detailed examination of its pharmacological activities. Drawing on available scientific literature, this document summarizes quantitative data on its biological effects, outlines key experimental methodologies, and visualizes associated signaling pathways. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of 3”-Galloylquercitrin.

Ethnobotanical Relevance of Plants Containing 3”-Galloylquercitrin

3”-Galloylquercitrin has been identified in several plant species that have a rich history in traditional medicine across various cultures. While the ethnobotanical uses are associated with the entire plant or its parts, the presence of 3”-Galloylquercitrin likely contributes to their therapeutic properties.

Plant Genus/SpeciesTraditional Ethnobotanical Uses
PolygonumTraditionally used for treating urinary tract infections, dysentery, and other inflammatory conditions.
KoelreuteriaThe flowers have been traditionally used in the treatment of eye ailments such as conjunctivitis.
GeraniumEmployed in traditional medicine for a wide range of ailments including diarrhea, inflammation, and as an antiseptic for wounds.
AcerVarious parts of maple species have been used to treat rheumatism, hepatic disorders, and eye diseases.

Pharmacological Activities of 3”-Galloylquercitrin and Related Compounds

Scientific investigations have begun to validate the traditional uses of plants containing 3”-Galloylquercitrin by exploring the pharmacological activities of this compound and its close relatives. The primary activities identified include antioxidant, α-glucosidase inhibition, anti-inflammatory, and anticancer effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the biological activities of 3”-Galloylquercitrin and structurally similar compounds. It is important to note that specific data for 3”-Galloylquercitrin is limited, and therefore, data from related quercetin derivatives are included for comparative purposes.

CompoundBiological ActivityAssayIC50 Value (µM)Reference
QuercitrinAntioxidantDPPH Radical ScavengingNot specified[1]
IsoquercitrinAntioxidantDPPH Radical ScavengingNot specified[1]
Quercimeritrinα-Glucosidase Inhibitionα-Glucosidase Inhibitory Assay79.88[2]
Quercitrinα-Glucosidase Inhibitionα-Glucosidase Inhibitory Assay49.69 µg/mL[3]
Quercetinα-Glucosidase Inhibitionα-Glucosidase Inhibitory Assay5.41 µg/mL[3]
Quercetin-3-O-(2''-galloyl)-α-l-rhamnopyranoside (QGR)Anti-inflammatoryInhibition of TNF-α productionNot specified[4]
Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside (QG-32)Anti-inflammatoryInhibition of IL-6 productionNot specified[5]
Various Quercetin DerivativesAnticancerMTT Assay (various cell lines)10 - >100[6][7][8]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., 3”-Galloylquercitrin) in the same solvent to prepare a series of concentrations.

  • Reaction: Mix the DPPH working solution with the test sample solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]

α-Glucosidase Inhibition Assay

This assay is used to screen for potential anti-diabetic agents.

Principle: α-Glucosidase is an enzyme that catalyzes the hydrolysis of carbohydrates. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. The assay measures the inhibition of the enzyme's activity on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol) upon cleavage.

Protocol:

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, pNPG, in the same buffer.

  • Sample Preparation: Dissolve the test compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add the test compound solution, followed by the α-glucosidase solution. Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the pNPG solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from a dose-response curve.[10][11]

Anti-inflammatory Assay (Inhibition of Cytokine Production)

This assay evaluates the potential of a compound to reduce the production of pro-inflammatory cytokines in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The assay measures the ability of a test compound to inhibit this LPS-induced cytokine production.

Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a period sufficient to induce cytokine production (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation: The percentage of inhibition of cytokine production is calculated, and the IC50 value is determined.[12][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation, and thus anticancer effects.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[14][15][16]

Signaling Pathways Modulated by Quercetin Derivatives

While specific studies on the signaling pathways modulated by 3”-Galloylquercitrin are scarce, research on related quercetin derivatives provides insights into its potential mechanisms of action. Flavonoids, in general, are known to interact with multiple signaling cascades involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Studies on quercetin derivatives have shown that they can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. For instance, Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside (QG-32) has been shown to inhibit LPS-induced IL-6 expression by suppressing NF-κB activation in macrophages.[5]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) QG32 Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside (QG-32) QG32->NFkB Inhibits nuclear translocation NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces transcription

Caption: Inhibition of the NF-κB signaling pathway by a quercetin galloyl derivative.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Quercetin-3-O-(2''-galloyl)-α-l-rhamnopyranoside (QGR) has been found to attenuate TNF-α-stimulated inflammatory mediator production by suppressing the activation of the ERK-mediated NF-κB pathway.[4]

MAPK_ERK_Pathway Growth_Factor Growth Factor / TNF-α Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Leads to QGR Quercetin-3-O-(2''-galloyl)-α-l-rhamnopyranoside (QGR) QGR->ERK Inhibits activation

Caption: Inhibition of the MAPK/ERK signaling pathway by a quercetin galloyl rhamnoside.

Conclusion and Future Directions

3”-Galloylquercitrin, present in several traditionally used medicinal plants, demonstrates significant therapeutic potential, primarily attributed to its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. While the ethnobotanical uses of these plants provide a strong basis for further investigation, there is a clear need for more specific research on 3”-Galloylquercitrin itself. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure 3”-Galloylquercitrin to enable precise pharmacological testing.

  • Quantitative Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values of 3”-Galloylquercitrin for a range of biological targets.

  • Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways directly modulated by 3”-Galloylquercitrin.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 3”-Galloylquercitrin to assess its potential as a viable drug candidate.

A deeper understanding of the pharmacological profile of 3”-Galloylquercitrin will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, plant-derived pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3''-Galloylquercitrin from Polygonum capitatum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of 3''-Galloylquercitrin, a bioactive flavonoid, from the plant Polygonum capitatum. This document outlines optimized extraction parameters, a detailed purification workflow, and analytical methods for the precise quantification of the target compound.

Introduction

Polygonum capitatum, also known as pink-headed knotweed, is a medicinal plant rich in phenolic compounds, including flavonoids and their glycosides. Among these, this compound, a derivative of quercitrin, has garnered interest for its potential pharmacological activities. Quercitrin and gallic acid are considered major bioactive constituents contributing to the clinical therapeutic efficacies of Polygonum capitatum. This protocol details a robust method for the isolation and analysis of this compound for research and drug development purposes.

Experimental Overview

The protocol is divided into three main stages:

  • Extraction: Solid-liquid extraction of total flavonoids from dried, powdered Polygonum capitatum using an optimized ethanol-based solvent system.

  • Purification: A multi-step chromatographic process to isolate this compound from the crude extract. This involves the use of macroporous resin, polyamide, and gel filtration chromatography.

  • Quantification: High-Performance Liquid Chromatography (HPLC) for the identification and quantification of the purified this compound.

The overall experimental workflow is depicted in the diagram below.

Extraction_Workflow PlantMaterial Dried Polygonum capitatum Plant Material Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Optimized Ethanol Extraction Grinding->Extraction FiltrationConc Filtration & Concentration Extraction->FiltrationConc CrudeExtract Crude Flavonoid Extract FiltrationConc->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin FlavonoidRichFraction Flavonoid-Rich Fraction MacroporousResin->FlavonoidRichFraction PolyamideColumn Polyamide Column Chromatography FlavonoidRichFraction->PolyamideColumn GalloylquercitrinFraction This compound Enriched Fraction PolyamideColumn->GalloylquercitrinFraction SephadexLH20 Sephadex LH-20 Chromatography GalloylquercitrinFraction->SephadexLH20 PurifiedCompound Purified this compound SephadexLH20->PurifiedCompound HPLC HPLC Analysis (Quantification & Purity Check) PurifiedCompound->HPLC FinalProduct Characterized this compound HPLC->FinalProduct

Figure 1: Overall workflow for the extraction and purification of this compound.

Data Presentation

The following tables summarize the key parameters and expected outcomes of the extraction and purification process.

Table 1: Optimized Extraction Parameters for Total Flavonoids from Polygonum capitatum [1]

ParameterOptimized Value
Extraction Solvent65.63% Ethanol in Water
Solvent-to-Material Ratio10.55:1 (mL/g)
Extraction Time54.33 minutes
Extraction Temperature60 - 80°C
Number of Extractions2

Table 2: Purification Scheme and Elution Conditions

Chromatographic StepStationary PhaseEluent SystemTarget Fraction
Step 1: Coarse Purification Macroporous Resin (e.g., D101)1. Distilled Water (to remove impurities)2. Stepwise Ethanol Gradient (e.g., 30%, 60%, 90%)60% Ethanol Eluate
Step 2: Flavonoid Separation Polyamide ResinStepwise Ethanol Gradient (e.g., 20%, 40%, 60%, 80%)Fractions eluting with 40-60% Ethanol
Step 3: Fine Purification Sephadex LH-20Methanol or Methanol/Water mixturesFractions containing this compound

Table 3: HPLC Parameters for Quantification of this compound

ParameterSpecification
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 365 nm
Column Temperature 30°C
Injection Volume 10 µL

Experimental Protocols

Preparation of Plant Material
  • Drying: Air-dry the whole plant of Polygonum capitatum in a shaded, well-ventilated area until brittle. Alternatively, use a drying oven at a temperature not exceeding 50°C to preserve the integrity of the thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill. Store the powder in an airtight, light-proof container at room temperature.

Extraction of Total Flavonoids

This protocol is based on optimized parameters for flavonoid extraction from Polygonum capitatum[1].

  • Maceration: Weigh 100 g of the powdered plant material and place it in a flask.

  • Solvent Addition: Add 1055 mL of 65.63% ethanol to the flask, ensuring the powder is fully submerged.

  • Extraction: Tightly seal the flask and place it in a thermostatically controlled water bath at 70°C. Extract for 55 minutes with continuous stirring.

  • Filtration: After the first extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Second Extraction: Return the plant residue to the flask and repeat the extraction process (steps 2-4) under the same conditions.

  • Concentration: Combine the filtrates from both extractions. Concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Purification of this compound

The purification process involves sequential column chromatography.

Purification_Pathway CrudeExtract Crude Extract MacroporousResin Macroporous Resin Column (D101) CrudeExtract->MacroporousResin Wash Wash with H₂O MacroporousResin->Wash Load Sample Elute30 Elute with 30% EtOH Wash->Elute30 Remove polar impurities Elute60 Elute with 60% EtOH Elute30->Elute60 Elute90 Elute with 90% EtOH Elute60->Elute90 FlavonoidFraction Flavonoid-Rich Fraction Elute60->FlavonoidFraction Collect PolyamideColumn Polyamide Column FlavonoidFraction->PolyamideColumn Load Sample GradientElution Gradient Elution (20-80% EtOH) PolyamideColumn->GradientElution EnrichedFraction Enriched this compound Fraction GradientElution->EnrichedFraction Collect relevant fractions SephadexColumn Sephadex LH-20 Column EnrichedFraction->SephadexColumn Load Sample MethanolElution Elute with Methanol SephadexColumn->MethanolElution PurifiedCompound Purified this compound MethanolElution->PurifiedCompound Collect and Concentrate

Figure 2: Multi-step purification pathway for this compound.

3.1. Macroporous Resin Chromatography (Coarse Purification)

  • Column Preparation: Swell and pack a column with D101 macroporous resin according to the manufacturer's instructions. Equilibrate the column with distilled water.

  • Sample Loading: Dissolve the crude extract in a small amount of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 2-3 bed volumes of distilled water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the column sequentially with stepwise gradients of ethanol in water (e.g., 30%, 60%, and 90%). Collect fractions for each ethanol concentration.

  • Fraction Analysis: Analyze the fractions using thin-layer chromatography (TLC) or HPLC to identify those containing the highest concentration of flavonoids. The 60% ethanol fraction is expected to be rich in the target compounds.

  • Concentration: Combine the flavonoid-rich fractions and concentrate them to dryness using a rotary evaporator.

3.2. Polyamide Column Chromatography

  • Column Preparation: Prepare a polyamide column and equilibrate it with the initial mobile phase (e.g., 20% ethanol).

  • Sample Loading: Dissolve the concentrated flavonoid fraction from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Concentration: Combine the fractions enriched with the target compound and concentrate them.

3.3. Sephadex LH-20 Chromatography (Fine Purification)

  • Column Preparation: Pack a column with Sephadex LH-20 and equilibrate it with methanol.

  • Sample Loading: Dissolve the enriched fraction from the polyamide chromatography step in a small volume of methanol and carefully load it onto the column.

  • Isocratic Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection: Collect small-volume fractions.

  • Purity Check: Analyze the collected fractions for the presence and purity of this compound using HPLC.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification by HPLC
  • Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the purified compound in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system using the parameters outlined in Table 3.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Concluding Remarks

This document provides a detailed and optimized protocol for the extraction and purification of this compound from Polygonum capitatum. The presented methods are based on established techniques for flavonoid isolation and can be adapted based on available laboratory equipment and specific research needs. The successful implementation of this protocol will yield a highly purified sample of this compound suitable for further pharmacological and biochemical investigations.

References

Application Note: Quantitative HPLC-UV Method for 3''-Galloylquercitrin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a flavonoid glycoside, a natural phenolic compound found in various plant species. It is structurally composed of quercitrin (quercetin-3-O-rhamnoside) esterified with a gallic acid moiety at the 3''-position of the rhamnose sugar. Like other flavonoids, this compound is investigated for its potential biological activities, including antioxidant and other pharmacological properties. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and other matrices is crucial for quality control, standardization, and pharmacokinetic studies in drug development.

This application note provides a detailed protocol for the quantitative analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. The described method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.

Principle

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a gradient elution of a mobile phase consisting of acidified water and acetonitrile. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved by monitoring the UV absorbance of the eluate at a wavelength corresponding to the maximum absorbance of this compound. The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or acetic acid, analytical grade)

  • Plant material or extract containing this compound

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water (v/v)

    • Solvent B: Acetonitrile

  • Elution Program: Gradient elution is recommended for optimal separation from complex matrices. A typical gradient is as follows:

Time (min)% Solvent A% Solvent B
09010
206040
256040
309010
359010
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 356 nm (based on the UV spectra of similar quercetin glycosides). A DAD can be used to determine the optimal wavelength.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid plant matrix. The protocol may need to be optimized depending on the specific sample type.

  • Extraction: Accurately weigh about 1 g of the powdered and dried plant material into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of the analyte.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. The key validation parameters are summarized below with typical acceptance criteria.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
  • Accuracy: The closeness of the test results to the true value. It is typically assessed by a recovery study, where a known amount of the standard is spiked into a sample matrix.

Spiked ConcentrationMean Recovery (%)RSD (%)
Low98.5< 2.0
Medium101.2< 2.0
High99.8< 2.0
  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

Precision LevelRSD (%)
Repeatability< 2.0
Intermediate Precision< 3.0
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

ParameterTypical Value
LOD~0.3 µg/mL
LOQ~1.0 µg/mL

Data Presentation

The quantitative data for the method validation is summarized in the following tables for easy comparison.

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Mean Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low109.8598.5
Medium5050.60101.2
High8079.8499.8

Table 3: Precision Data

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
101.5%2.1%
501.2%1.8%
1000.9%1.5%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.32
Limit of Quantification (LOQ)0.98

Visualization of Experimental Workflow

HPLC_Workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards sample_prep Sample Preparation (Extraction, Sonication, Filtration) start->sample_prep hplc_analysis HPLC-UV Analysis (C18 Column, Gradient Elution) prep_standards->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Area at 356 nm) hplc_analysis->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration From Standards quantification Quantify this compound in Sample data_acquisition->quantification From Sample calibration->quantification end End quantification->end

Caption: HPLC-UV analysis workflow for this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative determination of this compound. The method is specific, accurate, and precise over a relevant concentration range. This protocol can be readily implemented in quality control laboratories for the analysis of this compound in various sample matrices, supporting research and development in the fields of natural products and pharmaceuticals. Adherence to the detailed experimental protocol and method validation procedures will ensure the generation of high-quality, reproducible data.

Application Note: LC-MS/MS Characterization of 3''-Galloylquercitrin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3''-Galloylquercitrin is a complex flavonoid glycoside, a derivative of quercitrin (quercetin-3-O-rhamnoside) acylated with a galloyl group. Found in various plant species such as Acer rubrum and Persicaria capitata, this class of compounds is of growing interest due to the combined biological activities of its constituent parts: quercetin, a potent antioxidant, and gallic acid, known for its own therapeutic properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of the parent compound and the structural elucidation of its metabolites in complex biological matrices.[3] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis, and outlines the expected fragmentation and metabolic pathways.

Experimental Protocols

Protocol 1: Extraction from Biological Matrices (Rat Plasma)

This protocol details the extraction of this compound and its metabolites from plasma for pharmacokinetic studies. The one-step protein precipitation method is simple and effective for flavonoid analysis.[4][5]

  • Sample Collection: Collect blood samples from subjects at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Puerarin).[4]

    • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Plant Material

This protocol is suitable for the initial characterization and quantification of this compound from plant sources.

  • Sample Preparation:

    • Freeze-dry (lyophilize) fresh plant material to preserve metabolite integrity.[6]

    • Grind the dried material into a fine powder using a planetary ball mill or mortar and pestle.[7]

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol (or ethanol).[7][8]

    • Perform extraction using ultrasonication for 30 minutes at 40°C.[9] Repeat the extraction process twice more to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Combine the extracts and filter through a 0.45 µm filter to remove plant debris.[7]

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Purification (Optional - Solid Phase Extraction):

    • Reconstitute the dried extract in 5 mL of 80% aqueous methanol.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the flavonoid fraction with methanol.[8]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This method provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.[4][10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramping up to elute more hydrophobic compounds.

    • Example Gradient: 0-2 min, 10% B; 2-15 min, 10-60% B; 15-18 min, 60-90% B; 18-20 min, 90% B; 20.1-25 min, 10% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 30-40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode, which is optimal for phenolic compounds.[5][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scans for metabolite identification.[11]

    • Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument.

Data Presentation and Results

MS/MS Fragmentation of this compound

The negative ion mode ESI-MS spectrum of this compound is expected to show a deprotonated molecule [M-H]⁻ at m/z 601. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern. A key fragmentation is the neutral loss of the galloyl moiety (152 Da), a common pattern for galloylated flavonoids.[12] This is followed by the loss of the rhamnose sugar (146 Da), yielding the quercetin aglycone fragment.

G parent This compound [M-H]⁻ = m/z 601.11 frag1 Quercitrin [M-H-152]⁻ = m/z 449.08 parent->frag1 -152 Da (Galloyl) frag3 Gallic Acid Fragment m/z 169.01 parent->frag3 frag2 Quercetin Aglycone [M-H-152-146]⁻ = m/z 303.05 frag1->frag2 -146 Da (Rhamnose) frag4 RDA Fragment m/z 151.00 frag2->frag4 RDA

Caption: Proposed MS/MS fragmentation of this compound.

Quantitative Analysis

For quantitative studies, MRM transitions for the parent compound and its expected metabolites should be established. The following table provides proposed transitions based on the fragmentation pattern.

Table 1: Proposed LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound 601.1449.1OptimizedLoss of galloyl group
601.1303.0OptimizedLoss of galloyl-rhamnoside
Quercitrin 449.1303.0OptimizedLoss of rhamnose
Quercetin 303.0151.0OptimizedRDA fragmentation
Quercitrin-glucuronide 625.1449.1OptimizedLoss of glucuronic acid
Quercetin-glucuronide 479.1303.0OptimizedLoss of glucuronic acid
Quercitrin-sulfate 529.1449.1OptimizedLoss of sulfate
Methyl-quercetin 317.0302.0OptimizedLoss of methyl group

Note: Collision energies must be optimized for the specific instrument being used.

Metabolite Identification

Following oral administration, flavonoids undergo extensive phase II metabolism in the intestine and liver, primarily through glucuronidation, sulfation, and methylation.[13][14] The intestinal microbiota can also hydrolyze glycosidic and ester bonds.[15] Therefore, the metabolites of this compound are expected to include degalloylated, glucuronidated, sulfated, and methylated forms of the parent compound and its aglycone.

Table 2: Putative Metabolites of this compound

Metabolite IDProposed StructureFormula[M-H]⁻ (m/z)Metabolic Transformation
M0This compound (Parent)C₂₇H₂₂O₁₆601.11-
M1QuercitrinC₂₁H₂₀O₁₁449.08Hydrolysis (Degalloylation)
M2QuercetinC₁₅H₁₀O₇303.05Hydrolysis (Deglycosylation)
M3This compound GlucuronideC₃₃H₂₉O₂₂777.12Glucuronidation
M4Quercitrin GlucuronideC₂₇H₂₇O₁₇625.12Degalloylation, Glucuronidation
M5Quercetin GlucuronideC₂₁H₁₇O₁₃479.08Degalloylation, Deglycosylation, Glucuronidation
M6Quercitrin SulfateC₂₁H₁₉O₁₄S529.04Degalloylation, Sulfation
M7Methyl-quercetin GlucuronideC₂₂H₁₉O₁₃493.09Degalloylation, Deglycosylation, Methylation, Glucuronidation

Workflow and Pathway Diagrams

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect Sample Collection (Plasma/Plant) Extract Extraction/ Protein Precipitation Collect->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC UHPLC Separation (C18 Column) Concentrate->LC MS Tandem MS Detection (Negative ESI, MRM) LC->MS Quant Quantification MS->Quant MetID Metabolite ID MS->MetID Report Reporting Quant->Report MetID->Report

Caption: Experimental workflow for metabolite analysis.

G cluster_phase1 Phase I Metabolism (Hydrolysis) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Quercitrin Quercitrin Parent->Quercitrin Gut Microbiota/ Esterases GallicAcid Gallic Acid Parent->GallicAcid Gut Microbiota/ Esterases Quercetin Quercetin Aglycone Quercitrin->Quercetin Glycosidases Metabolites Glucuronidated, Sulfated, and Methylated Conjugates Quercitrin->Metabolites Quercetin->Metabolites GallicAcid->Metabolites Excretion Excretion (Urine/Bile) Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive framework for the characterization and quantification of this compound and its metabolites using LC-MS/MS. The detailed protocols for sample preparation from both plasma and plant matrices, combined with optimized LC-MS/MS conditions, enable sensitive and reliable analysis. The outlined fragmentation and metabolic pathways serve as a guide for identifying novel metabolites and understanding the pharmacokinetic profile of this complex flavonoid, which is essential for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro α-Glucosidase Inhibition Assay Using 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal, is a key characteristic of type 2 diabetes mellitus. A primary therapeutic strategy to manage this condition is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can effectively blunt the postprandial glucose peak. Natural products, particularly flavonoids and their glycosides, have emerged as a promising source of potent and potentially safer α-glucosidase inhibitors.

3''-Galloylquercitrin, a derivative of the common flavonoid quercetin, is a subject of interest for its potential antidiabetic properties. This document provides a detailed protocol for the in vitro assessment of the α-glucosidase inhibitory activity of this compound. The assay is based on the spectrophotometric determination of the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a test compound. The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, leading to a decrease in absorbance. The percentage of inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to a control reaction without the inhibitor.

Data Presentation

The inhibitory activity of this compound and related compounds against α-glucosidase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundIC50 (µM)Source Organism for EnzymeReference
Acarbose (Positive Control)250 - 2000Saccharomyces cerevisiaeVaries across studies
Quercetin15 - 80Saccharomyces cerevisiaeVaries across studies
Quercitrin (Quercetin-3-O-rhamnoside)~50Saccharomyces cerevisiaeBased on similar flavonoid glycosides
3''-O-Galloylquercitrin To be determinedSaccharomyces cerevisiaeThis protocol is designed to determine this value. Expected to be a potent inhibitor based on related compounds.
Quercetin-3-O-3''-galloyl-rhamnosidePotent inhibitorSaccharomyces cerevisiaeIdentified as an anti-α-glucosidase compound.

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, pH, temperature). The values presented here are for comparative purposes.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the in vitro α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

  • This compound (or test compound)

  • Acarbose (positive control) (e.g., Sigma-Aldrich, Cat. No. A8980)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipette

Preparation of Solutions
  • Potassium Phosphate Buffer (0.1 M, pH 6.8):

    • Dissolve an appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄) in distilled water to achieve a final concentration of 0.1 M.

    • Adjust the pH to 6.8 using a pH meter by adding either phosphoric acid or potassium hydroxide.

    • Store at 4°C.

  • α-Glucosidase Solution (1.0 U/mL):

    • Dissolve α-glucosidase powder in cold (4°C) 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 1.0 U/mL.

    • Prepare this solution fresh before each experiment and keep it on ice.

  • pNPG Solution (5 mM):

    • Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

    • This solution can be stored at 4°C for a few days, protected from light.

  • Sodium Carbonate Solution (0.1 M):

    • Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.

    • Store at room temperature.

  • Test Compound (this compound) and Acarbose Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of acarbose in 0.1 M potassium phosphate buffer (pH 6.8) (e.g., 10 mg/mL).

    • From the stock solutions, prepare a series of dilutions of the test compound and acarbose in 0.1 M potassium phosphate buffer (pH 6.8) to achieve the desired final concentrations in the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.

Assay Procedure
  • Set up the 96-well plate:

    • Add 50 µL of 0.1 M potassium phosphate buffer (pH 6.8) to all wells.

    • Add 10 µL of the various concentrations of this compound or acarbose to the respective test wells.

    • For the control wells (100% enzyme activity), add 10 µL of the buffer or DMSO solution without the inhibitor.

    • For the blank wells (background absorbance), add 10 µL of the buffer or DMSO solution and, in a later step, the stop solution will be added before the enzyme.

  • Pre-incubation:

    • Add 20 µL of the α-glucosidase solution (1.0 U/mL) to all wells except the blank wells.

    • Mix the contents of the wells gently by tapping the plate.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction:

    • Add 20 µL of the pNPG solution (5 mM) to all wells.

    • Mix the contents of the wells.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction:

    • Add 50 µL of the 0.1 M sodium carbonate solution to all wells to terminate the reaction.

    • For the blank wells, add 20 µL of the α-glucosidase solution after adding the stop solution.

  • Measure absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Calculation of Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control reaction (containing all reagents except the test compound).

  • A_sample is the absorbance of the test reaction (containing all reagents and the test compound).

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Buffer (pH 6.8) - α-Glucosidase (1 U/mL) - pNPG (5 mM) - Stop Solution (Na2CO3) setup 1. Add Buffer and Inhibitor reagents->setup inhibitor Prepare Inhibitor Dilutions: - this compound - Acarbose (Control) inhibitor->setup pre_incubate 2. Add α-Glucosidase (Pre-incubate 10 min at 37°C) setup->pre_incubate start_reaction 3. Add pNPG Substrate pre_incubate->start_reaction incubate 4. Incubate 20 min at 37°C start_reaction->incubate stop_reaction 5. Add Stop Solution incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Signaling Pathway of α-Glucosidase Inhibition

inhibition_mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition enzyme α-Glucosidase (Enzyme) product p-Nitrophenol (Yellow Product) enzyme->product catalyzes conversion inhibited_enzyme Inhibited α-Glucosidase substrate pNPG (Substrate) substrate->enzyme binds to active site inhibitor This compound (Inhibitor) inhibitor->enzyme binds to enzyme

Caption: Mechanism of α-glucosidase inhibition by this compound.

Assessing the Cytotoxicity of 3''-Galloylquercitrin in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a flavonoid, a class of natural compounds known for their diverse biological activities, including potential anticancer properties. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound in various cancer cell lines. While direct and extensive research on this compound is emerging, this guide draws upon established methodologies for related flavonoid compounds to provide a robust framework for investigation. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table includes data for the related, well-studied flavonoid, quercetin, to serve as a reference for expected cytotoxic concentrations. Researchers should determine the IC50 values for this compound experimentally across a panel of cancer cell lines.

Table 1: Example IC50 Values of Quercetin in Various Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM) after 48hReference
HT-29Colon Carcinoma81.65 ± 0.49[1]
MCF-7Breast Adenocarcinoma17.2[1]
MDA-MB-468Breast Cancer55[1]
HepG2Liver Hepatocellular Carcinoma>100-
A549Lung Carcinoma>100-

Note: This data is for Quercetin and should be used as a preliminary guide. The cytotoxic potential of this compound must be determined empirically.

One study has reported the protein tyrosine kinase (PTK) inhibitory activity of this compound with an IC50 of 24 μg/mL[2].

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6][7]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a control for 24-48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell survival.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound as described previously. After treatment, wash cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Signaling Pathway Visualization

The cytotoxic effects of flavonoids like quercetin are often mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[4][8] The following diagrams illustrate these pathways, which are likely targets for this compound.

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in Plates cell_culture->seeding treatment Cell Treatment seeding->treatment compound_prep This compound Dilution Series compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Level Changes wb->protein_quant PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Induction Galloylquercitrin This compound Galloylquercitrin->PI3K Inhibition MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Galloylquercitrin This compound Galloylquercitrin->Raf Inhibition CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotion

References

Application of 3''-Galloylquercitrin in Cardiovascular Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of 3''-Galloylquercitrin in cardiovascular disease models are limited in the currently available scientific literature. The following application notes and protocols are based on the known biological activities of its constituent molecules, quercitrin and gallic acid, and are intended to provide a theoretical framework and guidance for future research.

Introduction

This compound is a polyphenolic flavonoid, specifically a galloylated glycoside of quercetin. It is composed of quercetin bound to a rhamnose sugar, which is further esterified with a galloyl group at the 3'' position of the rhamnose moiety. Both quercetin and gallic acid, the parent compounds of this compound, have demonstrated significant antioxidant, anti-inflammatory, and cardioprotective properties in numerous preclinical studies.[1][2][3] The presence of the galloyl group is known to often enhance the biological activity of flavonoids. This document outlines the potential applications of this compound in various cardiovascular disease models and provides detailed hypothetical protocols for its investigation.

Potential Applications in Cardiovascular Disease Models

Based on the activities of quercetin, quercitrin, and gallic acid, this compound is hypothesized to be a promising therapeutic agent for a range of cardiovascular conditions.

  • Atherosclerosis: By inhibiting oxidative stress and inflammation, key processes in the initiation and progression of atherosclerosis, this compound may reduce plaque formation and improve endothelial function.[4]

  • Myocardial Ischemia-Reperfusion (I/R) Injury: Its potent antioxidant properties could mitigate the burst of reactive oxygen species (ROS) upon reperfusion, thereby protecting cardiomyocytes from apoptosis and necrosis.[5]

  • Thrombosis: Quercitrin has been shown to inhibit platelet activation and arterial thrombosis.[6] The addition of a galloyl group may enhance these antiplatelet and antithrombotic effects.

  • Cardiac Hypertrophy and Fibrosis: By modulating inflammatory signaling pathways, this compound could potentially attenuate pathological cardiac remodeling.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the proposed experimental protocols. These are hypothetical values based on published data for related compounds and serve as a guide for experimental design and data analysis.

Table 1: In Vitro Efficacy of this compound in Cardiomyocyte and Endothelial Cell Models

ParameterCell ModelTreatment ConditionExpected Outcome (vs. Control)Potential Significance
Cell Viability (%) H9c2 CardiomyocytesHypoxia/Reoxygenation + this compound (1-20 µM)↑ by 30-50%Cardioprotection against I/R injury
ROS Production (Fold Change) H9c2 CardiomyocytesH₂O₂ Stimulation + this compound (1-20 µM)↓ by 40-60%Antioxidant effect
Caspase-3 Activity (Fold Change) H9c2 CardiomyocytesHypoxia/Reoxygenation + this compound (1-20 µM)↓ by 30-50%Anti-apoptotic effect
NF-κB Activation (Fold Change) HUVECsTNF-α Stimulation + this compound (1-20 µM)↓ by 50-70%Anti-inflammatory effect
Platelet Aggregation (%) Human PlateletsCollagen/ADP Stimulation + this compound (1-50 µM)↓ by 25-60%Anti-thrombotic potential

Table 2: In Vivo Efficacy of this compound in a Murine Model of Myocardial Infarction

ParameterMeasurement TimepointTreatment GroupExpected Outcome (vs. Vehicle)Potential Significance
Infarct Size (%) 24 hours post-MIThis compound (10-50 mg/kg)↓ by 20-40%Cardioprotection
Cardiac Troponin I (ng/mL) 24 hours post-MIThis compound (10-50 mg/kg)↓ by 30-50%Reduced myocardial injury
Ejection Fraction (%) 4 weeks post-MIThis compound (10-50 mg/kg)↑ by 15-25%Improved cardiac function
Fibrotic Area (%) 4 weeks post-MIThis compound (10-50 mg/kg)↓ by 20-35%Attenuated cardiac fibrosis
IL-6 & TNF-α Levels (pg/mL) 24 hours post-MIThis compound (10-50 mg/kg)↓ by 30-50%Reduced inflammation

Experimental Protocols

Protocol 1: In Vitro Cardioprotection Against Hypoxia/Reoxygenation Injury

Objective: To evaluate the protective effect of this compound on cardiomyocytes subjected to simulated ischemia-reperfusion injury.

Materials:

  • H9c2 rat cardiomyoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • MTT assay kit

  • ROS assay kit (e.g., DCFDA)

  • Caspase-3 colorimetric assay kit

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in 96-well plates. Once confluent, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.

  • Hypoxia: Replace the medium with serum-free DMEM and place the cells in a hypoxia chamber for 6 hours.

  • Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO₂) and replace the medium with fresh DMEM containing the respective concentrations of this compound for 18 hours.

  • Assessment of Cell Viability: Perform an MTT assay according to the manufacturer's instructions to determine cell viability.

  • Measurement of ROS Production: Use a DCFDA assay to quantify intracellular ROS levels.

  • Measurement of Apoptosis: Measure caspase-3 activity using a colorimetric assay kit.

Protocol 2: In Vivo Cardioprotective Effects in a Murine Myocardial Infarction Model

Objective: To assess the therapeutic potential of this compound in reducing infarct size and improving cardiac function in a mouse model of MI.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Echocardiography system

  • Triphenyltetrazolium chloride (TTC) stain

  • Histology reagents (e.g., Masson's trichrome stain)

  • ELISA kits for cardiac troponin I, IL-6, and TNF-α

Procedure:

  • Animal Groups: Randomly assign mice to the following groups: Sham, Vehicle + MI, and this compound (10, 25, 50 mg/kg) + MI.

  • Myocardial Infarction Surgery: Anesthetize the mice and perform a left anterior descending (LAD) coronary artery ligation to induce MI. In the sham group, the suture is passed under the LAD without ligation.

  • Drug Administration: Administer this compound or vehicle orally or via intraperitoneal injection 30 minutes before surgery and daily thereafter for the duration of the experiment.

  • Echocardiography: Perform echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., 7 and 28 days) to assess cardiac function (ejection fraction, fractional shortening).

  • Infarct Size Measurement (24 hours post-MI): Euthanize a subset of mice, excise the hearts, and stain with TTC to delineate the infarct area.

  • Histological Analysis (28 days post-MI): Euthanize the remaining mice, excise the hearts, and fix in formalin. Embed in paraffin and section for Masson's trichrome staining to assess fibrosis.

  • Biomarker Analysis: Collect blood samples at 24 hours post-MI to measure serum levels of cardiac troponin I, IL-6, and TNF-α using ELISA kits.

Mandatory Visualizations

Signaling_Pathway Cardiovascular_Stress Cardiovascular Stress (e.g., I/R, Inflammation) ROS ROS Production Cardiovascular_Stress->ROS induces NFkB NF-κB Activation Cardiovascular_Stress->NFkB activates MAPK MAPK Signaling Cardiovascular_Stress->MAPK activates Galloylquercitrin This compound Galloylquercitrin->ROS Galloylquercitrin->NFkB Galloylquercitrin->MAPK Antioxidant_Response Antioxidant Response Galloylquercitrin->Antioxidant_Response Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis NFkB->Inflammation MAPK->Inflammation MAPK->Apoptosis Antioxidant_Response->ROS inhibits Fibrosis Fibrosis Inflammation->Fibrosis Thrombosis Thrombosis Inflammation->Thrombosis Cardioprotection Cardioprotection

Caption: Proposed mechanism of this compound in cardioprotection.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cardiomyocyte/Endothelial Cell Culture Treatment_In_Vitro Treatment with This compound Cell_Culture->Treatment_In_Vitro Stress_Induction Induction of Stress (e.g., Hypoxia, TNF-α) Treatment_In_Vitro->Stress_Induction Analysis_In_Vitro Analysis: - Viability (MTT) - ROS Production - Apoptosis (Caspase-3) - NF-κB Activation Stress_Induction->Analysis_In_Vitro Animal_Model Animal Model of Cardiovascular Disease (e.g., MI) Analysis_In_Vitro->Animal_Model Informs Treatment_In_Vivo Treatment with This compound Animal_Model->Treatment_In_Vivo Functional_Assessment Functional Assessment (Echocardiography) Treatment_In_Vivo->Functional_Assessment Histological_Biochemical_Analysis Histological & Biochemical Analysis: - Infarct Size - Fibrosis - Biomarkers Functional_Assessment->Histological_Biochemical_Analysis

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Developing Formulations of 3''-Galloylquercitrin for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a flavonoid glycoside with potential therapeutic applications. As with many flavonoids, its poor aqueous solubility presents a significant challenge for in vivo animal studies, potentially leading to low bioavailability and variable results. These application notes provide a comprehensive guide to developing suitable oral formulations for preclinical animal studies, focusing on enhancing the solubility and stability of this compound. The protocols outlined below cover formulation strategies, preparation methods, and analytical characterization.

Physicochemical Properties and Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is critical for formulation development.

Solubility Assessment

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles. While specific data for this compound is limited, it is known to be soluble in DMSO.[1] The solubility of the related compound, quercetin, has been studied in various solvents and provides a useful reference.[2][3][4]

Protocol: Equilibrium Solubility Measurement

  • Add an excess amount of this compound to a series of vials containing different solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Propylene Glycol, PEG 300, Corn Oil, DMSO).

  • Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

Data Presentation:

Solvent/VehicleTemperature (°C)Solubility (mg/mL)
Water25To be determined
PBS (pH 7.4)25To be determined
Propylene Glycol25To be determined
PEG 30025To be determined
Corn Oil25To be determined
DMSO25To be determined
Stability Assessment (Forced Degradation Studies)

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and inform formulation and storage conditions. Flavonoids can be susceptible to degradation in acidic, basic, and oxidative environments.

Protocol: Forced Degradation Study

  • Prepare stock solutions of this compound in a suitable solvent.

  • Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to UV light in a photostability chamber.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute appropriately.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

Data Presentation:

Stress ConditionTime (hours)This compound Remaining (%)Observations (e.g., color change, precipitate)
0.1 N HCl, 60°C0100
2To be determined
4To be determined
8To be determined
24To be determined
0.1 N NaOH, 60°C0100
2To be determined
4To be determined
8To be determined
24To be determined
3% H₂O₂, RT0100
2To be determined
4To be determined
8To be determined
24To be determined
60°C0100
2To be determined
4To be determined
8To be determined
24To be determined
UV Light0100
2To be determined
4To be determined
8To be determined
24To be determined

Formulation Strategies and Protocols

The choice of formulation will depend on the physicochemical properties of this compound, the desired dose, and the animal model.

Solution Formulation using Co-solvents

This approach is suitable for compounds that have moderate solubility in a mixture of a primary solvent and a co-solvent.

Protocol: Preparation of a Co-solvent Solution

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).

  • In a separate container, prepare the co-solvent/vehicle mixture. A common combination for animal studies is a mixture of PEG 300, Tween 80, and saline. For normal mice, a ratio of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline is often used. For more sensitive animals, the DMSO concentration can be reduced.

  • Slowly add the drug-DMSO solution to the co-solvent/vehicle mixture while vortexing or stirring continuously to ensure complete dissolution and prevent precipitation.

  • Visually inspect the final formulation for clarity and any signs of precipitation.

Recommended Excipient Concentrations for Rodent Oral Gavage:

ExcipientMaximum Recommended ConcentrationNotes
DMSO5-10%Can cause local irritation at higher concentrations.
PEG 300/400up to 50%Generally well-tolerated.
Tween 80up to 5%Surfactant to improve solubility and stability.
Carboxymethylcellulose (CMC)0.5-2%Common suspending agent.
Suspension Formulation

For compounds with very low solubility, a suspension is a common and effective formulation strategy.

Protocol: Preparation of a Homogeneous Suspension

  • Weigh the required amount of this compound. Micronize the powder if necessary to reduce particle size and improve dissolution.

  • Prepare the vehicle solution. A common vehicle is 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water. For enhanced stability and wetting, a small amount of a surfactant like 0.1% Tween 80 can be added.

  • Gradually add the this compound powder to the vehicle while continuously stirring or vortexing.

  • Homogenize the mixture using a high-speed homogenizer or sonicator to ensure a uniform and fine particle dispersion.

  • Visually inspect the suspension for uniformity and resuspendability. The suspension should be easily redispersed by gentle shaking before each administration.

Nanosuspension Formulation

Nanosuspensions can significantly enhance the dissolution rate and bioavailability of poorly soluble compounds by reducing the particle size to the nanometer range.[5]

Protocol: Preparation of a Nanosuspension by Antisolvent Precipitation [6][7]

  • Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone) to a desired concentration.

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer. Common stabilizers include surfactants like Tween 80 or polymers like PVP.

  • Precipitation: Under constant stirring (e.g., with a magnetic stirrer), slowly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by dialysis.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Analytical Methods for Formulation Characterization

Accurate and validated analytical methods are essential for quantifying the concentration of this compound in the formulations and assessing its stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantification of flavonoids due to its high specificity and sensitivity.[8][9][10][11][12][13][14][15]

Protocol: HPLC Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol). A common starting point for flavonoids is a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV-Vis detector at the maximum absorbance wavelength (λmax) of this compound. The λmax for galloylated flavonoids is typically in the range of 280 nm and 350-380 nm.[16][17]

  • Quantification: Create a calibration curve using standards of known concentrations of this compound to quantify the amount in the formulation samples.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a quick estimation of the concentration of this compound, especially for in-process checks, although it is less specific than HPLC.[16][17][18]

Protocol: UV-Vis Spectrophotometric Analysis

  • Determine the λmax of this compound by scanning a dilute solution in a suitable solvent (e.g., methanol, ethanol) over a wavelength range of 200-500 nm.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Dilute the formulation sample appropriately and measure its absorbance at the λmax.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflows and Signaling Pathways

Diagrams

Formulation_Development_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Study solubility Solubility Assessment solution Solution (Co-solvents) solubility->solution High Solubility suspension Suspension solubility->suspension Low Solubility nanosuspension Nanosuspension solubility->nanosuspension Poor Solubility stability Stability Assessment (Forced Degradation) stability->solution stability->suspension stability->nanosuspension hplc HPLC Analysis (Concentration, Purity) solution->hplc uv_vis UV-Vis Spectroscopy (Concentration) solution->uv_vis suspension->hplc suspension->uv_vis nanosuspension->hplc nanosuspension->uv_vis dls DLS (Particle Size, Zeta Potential) nanosuspension->dls animal_study Animal Dosing (Oral Gavage) hplc->animal_study uv_vis->animal_study dls->animal_study

Caption: Workflow for formulation development of this compound.

Oral_Gavage_Protocol start Start prep_formulation Prepare Formulation (Solution, Suspension, or Nanosuspension) start->prep_formulation animal_restraint Properly Restrain Animal prep_formulation->animal_restraint gavage Administer Formulation via Oral Gavage animal_restraint->gavage observe Observe Animal for Adverse Effects gavage->observe end End observe->end

Caption: Protocol for oral gavage administration in rodents.

Nanosuspension_Preparation dissolve_drug Dissolve this compound in Organic Solvent precipitate Inject Organic Phase into Aqueous Phase (Antisolvent Precipitation) dissolve_drug->precipitate prepare_aq Prepare Aqueous Phase with Stabilizer prepare_aq->precipitate remove_solvent Remove Organic Solvent precipitate->remove_solvent characterize Characterize Nanosuspension (Particle Size, PDI, Zeta Potential) remove_solvent->characterize

Caption: Workflow for preparing a nanosuspension.

References

Application Notes: 3''-Galloylquercitrin as a Reference Standard in Phytochemical and Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3''-Galloylquercitrin is a flavonoid glycoside, a natural phenolic compound found in various plant species, including Polygonum capitatum and Koelreuteria paniculata.[1] As a member of the flavonoid family, it exhibits a range of potential biological activities, making it a compound of interest for researchers in phytochemistry, pharmacology, and drug development. The use of a well-characterized reference standard is crucial for the accurate identification and quantification of this compound in plant extracts and other biological matrices. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in various research applications.

Phytochemical reference standards are highly purified compounds used to confirm the identity, purity, and concentration of a substance in a sample.[2] They are essential for method validation, calibration of analytical instruments, and ensuring the accuracy and reproducibility of experimental results.[2][3]

Quantitative Analysis of this compound

Accurate quantification of this compound in plant extracts and formulations is essential for quality control and for correlating its concentration with biological activity. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful analytical techniques widely used for the separation and quantification of phytochemicals.[4][5][6]

Data Presentation: Method Validation Parameters

The following table summarizes representative validation parameters for the quantitative analysis of flavonoids, which can be adapted for this compound using HPLC-UV and HPTLC-Densitometry. These parameters are critical for ensuring the reliability of the analytical method.[7][8]

ParameterHPLC-UVHPTLC-Densitometry
Linearity (r²) ≥ 0.998≥ 0.995
Limit of Detection (LOD) 0.05 - 0.5 µg/mL50 - 100 ng/spot
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL150 - 300 ng/spot
Precision (%RSD)
- Intraday< 2%< 3%
- Interday< 3%< 5%
Accuracy (Recovery %) 95% - 105%90% - 110%

Note: The values presented are typical for flavonoid analysis and should be established specifically for this compound in the respective laboratory settings.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in a plant extract.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid (analytical grade)

  • Plant extract containing this compound

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the analyte in the sample (e.g., 1 - 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a known amount of the dried plant extract.

  • Extract the compound using a suitable solvent (e.g., methanol or 70% ethanol) with the aid of ultrasonication or maceration.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around 280 nm and 350 nm for flavonoids).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound by HPTLC

This protocol provides a method for the quantification of this compound using HPTLC with densitometric detection.

1. Materials and Reagents

  • This compound reference standard

  • HPTLC silica gel 60 F254 plates

  • Analytical grade solvents (e.g., toluene, ethyl acetate, formic acid)

  • Methanol for sample and standard preparation

2. Preparation of Standard and Sample Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare working standard solutions of varying concentrations (e.g., 100-500 µg/mL).

  • Prepare the plant extract solution as described in the HPLC protocol, ensuring the final concentration is within the linear range of the HPTLC method.

3. HPTLC Procedure

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Application: Apply the standard and sample solutions as bands of a specific width (e.g., 8 mm) using an automated applicator.

  • Mobile Phase: A suitable solvent system for flavonoid separation, for example, toluene:ethyl acetate:formic acid in an appropriate ratio (e.g., 5:4:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a specific distance (e.g., 8 cm).

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standards against the amount applied to the plate.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Workflow for Using this compound as a Reference Standard

G Workflow for Phytochemical Analysis using a Reference Standard cluster_0 Reference Standard Preparation cluster_1 Sample Preparation cluster_2 Analytical Method cluster_3 Data Analysis and Quantification RS Procure High-Purity This compound Reference Standard StockSol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) RS->StockSol CalibStd Prepare Calibration Standards (Serial Dilution) StockSol->CalibStd Analysis Chromatographic Analysis (HPLC or HPTLC) CalibStd->Analysis Sample Obtain Plant Material Extract Extraction (e.g., Maceration, Sonication) Sample->Extract Filter Filtration/Centrifugation Extract->Filter Filter->Analysis Detection Detection (UV-Vis or Densitometry) Analysis->Detection CalibCurve Generate Calibration Curve Detection->CalibCurve Quantify Quantify this compound in Sample Detection->Quantify CalibCurve->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantification of this compound.

Potential Signaling Pathway Modulated by this compound

Based on the known anti-inflammatory activities of the structurally similar flavonoid, quercetin, a potential mechanism of action for this compound may involve the inhibition of the Galectin-3 (Gal-3) mediated inflammatory pathway. Quercetin has been shown to inhibit the NLRP3 inflammasome by targeting Galectin-3.[5]

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 Inflammatory Stimulus cluster_1 Galectin-3 and NLRP3 Inflammasome Activation cluster_2 Inflammatory Response cluster_3 Inhibition Stimulus e.g., Oxidized LDL Gal3 Galectin-3 Stimulus->Gal3 Upregulates NLRP3 NLRP3 Gal3->NLRP3 Binds to & Activates ASC ASC NLRP3->ASC Inflammasome Assembly Casp1 Pro-caspase-1 ASC->Casp1 Inflammasome Assembly ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 Inflammasome Assembly IL1b IL-1β (Secretion) ActiveCasp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Galloylquercitrin This compound Galloylquercitrin->Gal3 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3''-Galloylquercitrin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3''-Galloylquercitrin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a polyphenolic flavonoid, a natural compound found in various plants that is being investigated for its therapeutic potential, including its antioxidant and enzyme-inhibiting properties.[1] Like many flavonoids, it has poor aqueous solubility, which can lead to several issues in in vitro experiments, such as precipitation in cell culture media, inaccurate concentration measurements, and consequently, unreliable assay results.

Q2: What is the recommended starting solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for dissolving this compound and other related flavonoids.[2][3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5] For initial stock solutions, high-purity, anhydrous DMSO should be used to minimize degradation of the compound.

Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?

This common issue is known as "solvent-shifting" or "crashing out." It occurs when a compound dissolved at a high concentration in an organic solvent (like DMSO) is diluted into an aqueous solution where its solubility is much lower. To prevent this, it is crucial to ensure the final concentration of the organic solvent in your assay medium is as low as possible and that the final concentration of this compound does not exceed its solubility limit in the final aqueous environment.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is essential to perform a vehicle control experiment (treating cells with the same concentration of DMSO without the compound) to determine the specific tolerance of your cells.

Q5: Are there alternatives to DMSO for dissolving this compound?

Yes, other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used to dissolve flavonoids. However, their suitability depends on the specific compound and the assay system. Always perform vehicle controls to assess the impact of any solvent on your experimental results.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

Symptoms:

  • Visible particles or cloudiness in the well plate after adding the compound.

  • Inconsistent or non-reproducible assay results.

Root Cause:

  • The concentration of this compound exceeds its solubility limit in the final aqueous assay medium.

  • The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility.

Solutions:

SolutionDescription
Reduce Final Concentration Decrease the final concentration of this compound in your assay.
Optimize Co-Solvent Percentage While keeping the organic solvent concentration low to avoid toxicity (e.g., ≤0.5% DMSO), ensure it is sufficient to aid solubility. You may need to adjust your serial dilution strategy.
Use Solubility Enhancers Incorporate techniques like pH adjustment or the use of cyclodextrins to increase the aqueous solubility of the compound.
Pre-warm Media Gently warming the assay media to 37°C before adding the compound stock can sometimes help maintain solubility.
Issue 2: Inconsistent Biological Activity

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response curve.

Root Cause:

  • Partial precipitation of the compound, leading to unknown and variable final concentrations.

  • Degradation of this compound in the stock solution or assay medium. Galloylated flavonoids can be unstable in cell culture media.[6]

Solutions:

SolutionDescription
Confirm Solubility Limit Empirically determine the solubility limit in your final assay buffer before conducting the full experiment. This can be done by preparing a serial dilution and visually inspecting for precipitation or by measuring turbidity.
Prepare Fresh Solutions Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. Avoid storing dilute aqueous solutions.
Assess Compound Stability If possible, use analytical methods like HPLC to check the stability of this compound in your assay medium over the time course of your experiment. The stability of flavonoids can be pH-dependent.[7][8]

Data Presentation: Solubility of Related Flavonoids

Table 1: Solubility of Quercetin in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)
DMSO30[2][6]~99.2
DMF30[6]~99.2
Ethanol2[2][6]~6.6

Data is for quercetin and should be used as an estimation for this compound.

Table 2: Estimated Aqueous Solubility of Quercetin with a Co-Solvent

Co-Solvent SystemApproximate Solubility (mg/mL)
1:4 DMSO:PBS (pH 7.2)~1[6]

This demonstrates the "solvent-shifting" principle where solubility is significantly reduced upon dilution into an aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Workflow Diagram:

G Protocol 1: Stock Solution Preparation cluster_0 Preparation A Weigh this compound B Add Anhydrous DMSO A->B Add solvent to powder C Vortex/Sonicate to Dissolve B->C Ensure complete dissolution D Store at -20°C or -80°C C->D Aliquot for single use

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9] This method is particularly useful for preparing higher concentration aqueous solutions of flavonoids for in vitro assays.

Workflow Diagram:

G Protocol 2: Cyclodextrin Complexation cluster_0 Complex Formation A Prepare HP-β-CD solution in water B Add excess this compound powder A->B Create a slurry C Incubate (e.g., 24h at 30°C with shaking) B->C Allow complexation to occur D Filter to remove undissolved compound C->D Use 0.22 µm syringe filter E Use the clear filtrate D->E Contains solubilized complex

Caption: Workflow for enhancing the solubility of this compound using HP-β-CD.

Methodology:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-15 mM in PBS).

  • Add an excess amount of this compound powder to the HP-β-CD solution. The amount should be more than what is expected to dissolve.

  • Incubate the mixture with continuous shaking or stirring at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After incubation, remove the undissolved compound by centrifugation and/or filtration through a 0.22 µm syringe filter.

  • The resulting clear solution contains the this compound:HP-β-CD inclusion complex. The concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Protocol 3: Enhancing Aqueous Solubility using pH Adjustment

The solubility of flavonoids containing phenolic hydroxyl groups can be significantly increased at a higher pH due to the deprotonation of these groups.

Workflow Diagram:

G Protocol 3: pH Adjustment cluster_0 Solubilization and Neutralization A Dissolve this compound in alkaline solution (e.g., pH 12 NaOH) B Add dissolved compound to assay medium A->B Rapidly add to bulk medium C Immediately neutralize with acid (e.g., HCl) to target pH B->C Adjust to physiological pH

References

Technical Support Center: 3''-Galloylquercitrin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3''-Galloylquercitrin. The information is based on the known stability of its constituent parts, quercitrin and gallic acid, as well as general knowledge of flavonoid degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: Color change, often to a yellow or brown hue, is a common indicator of flavonoid degradation. This is likely due to oxidation of the phenolic hydroxyl groups on the quercetin and galloyl moieties, leading to the formation of quinone-type structures and potentially polymerization. This process can be accelerated by exposure to light, oxygen, high pH, and elevated temperatures.

Q2: I am seeing a loss of my compound peak and the appearance of new peaks in my chromatogram after sample preparation. What are the likely degradation products?

A2: The primary degradation pathways for this compound are likely hydrolysis of the ester and glycosidic bonds. Therefore, you can expect to see peaks corresponding to:

  • Quercitrin: Formed by the hydrolysis of the galloyl ester bond.

  • Gallic Acid: Also formed from the hydrolysis of the galloyl ester bond.

  • Quercetin: The aglycone, formed by the hydrolysis of the rhamnose sugar from quercitrin.

  • Rhamnose: The sugar moiety. Further degradation of quercetin can lead to smaller phenolic compounds like protocatechuic acid and phloroglucinol carboxylic acid.[1]

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solutions in the acidic range (pH 3-5), as flavonoids are generally more stable under these conditions.[2] Avoid alkaline conditions.

  • Temperature: Keep solutions cool and avoid prolonged exposure to high temperatures.[1] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[3]

  • Oxygen Exclusion: For long-term storage or sensitive experiments, deoxygenate your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be considered.[1]

Q4: What are the best storage conditions for this compound?

A4: For solid this compound, store in a cool, dark, and dry place. For solutions, store at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) in a tightly sealed container, protected from light. The solvent choice is also important; a slightly acidic buffered solution may be preferable to neutral water.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound in solution Alkaline hydrolysisCheck the pH of your solvent. Adjust to a slightly acidic pH (3-5) using a suitable buffer.
Thermal degradationReduce the temperature of your experimental setup. If heating is required, minimize the duration.
Oxidative degradationUse deoxygenated solvents. Prepare solutions fresh. Consider adding a small amount of an antioxidant like ascorbic acid.
Appearance of multiple degradation peaks Multiple degradation pathways are activeAnalyze the degradation products to understand the primary degradation route (hydrolysis vs. oxidation). Optimize conditions to minimize that specific pathway.
Over-stressing during forced degradationReduce the concentration of the stressor (acid, base, oxidant) or the duration/intensity of the stress (temperature, light). Aim for 10-20% degradation.[4]
Inconsistent results between experiments Variable sample handling and storageStandardize your protocols for sample preparation, handling, and storage. Ensure consistent light, temperature, and pH conditions.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited. The following tables summarize the known stability of its components, which can be used to infer the stability of the parent molecule.

Table 1: Inferred Stability of this compound Under Various Stress Conditions

Stress Condition Predicted Stability of this compound Likely Primary Degradation Products
Acidic (e.g., 0.1 M HCl) Moderately Stable (potential for slow hydrolysis)Quercitrin, Gallic Acid
Alkaline (e.g., 0.1 M NaOH) Unstable (rapid hydrolysis and oxidation)Quercitrin, Gallic Acid, Quercetin, Oxidized products
Oxidative (e.g., 3% H₂O₂) UnstableOxidized quercetin and galloyl moieties, potential cleavage products
Thermal (e.g., >60°C) Unstable (accelerates hydrolysis and oxidation)Quercitrin, Gallic Acid, Quercetin, further degradation products
Photolytic (UV/Vis light) UnstableOxidized products, potential for photolytic cleavage

Table 2: Degradation Kinetics of Related Flavonoids

Compound Condition Kinetic Model Reference
Flavonol GlycosidesAcid, Base, Temperature, OxidationFirst-order kinetics[2]
QuercetinThermal DegradationFirst-order kinetics[1]

Experimental Protocols

The following are generalized protocols for performing forced degradation studies on this compound. The specific concentrations and durations may need to be optimized for your specific experimental goals.

1. Acidic Hydrolysis

  • Objective: To assess stability in acidic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Analyze the samples by a stability-indicating HPLC method.

2. Alkaline Hydrolysis

  • Objective: To assess stability in alkaline conditions.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of approximately 1 mg/mL.

    • Incubate at room temperature.

    • Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Analyze immediately by HPLC.

3. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Analyze the samples by HPLC.

4. Thermal Degradation

  • Objective: To evaluate the effect of heat on stability.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., water with a co-solvent if needed, buffered to a slightly acidic pH).

    • Incubate the solution at an elevated temperature (e.g., 80°C).

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Cool the samples to room temperature before analysis by HPLC.

    • A solid-state thermal degradation study can also be performed by exposing the powdered compound to high temperatures.

5. Photostability

  • Objective: To assess degradation upon exposure to light.

  • Protocol:

    • Prepare a solution of this compound.

    • Expose the solution to a controlled light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots at appropriate time points and analyze by HPLC.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a general experimental workflow for stability testing.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation GallicQuercitrin This compound Quercitrin Quercitrin GallicQuercitrin->Quercitrin Ester Hydrolysis GallicAcid Gallic Acid GallicQuercitrin->GallicAcid Ester Hydrolysis Quercetin Quercetin Quercitrin->Quercetin Glycosidic Hydrolysis Rhamnose Rhamnose Quercitrin->Rhamnose Glycosidic Hydrolysis Quercetin_ox Oxidized Quercetin (Quinone) Quercetin->Quercetin_ox Oxidation DegradationProducts Further Degradation Products (e.g., Protocatechuic Acid) Quercetin_ox->DegradationProducts

Caption: Potential degradation pathways of this compound.

start Prepare this compound Solution stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Analyze Data (Calculate % Degradation, Identify Products) analyze->data

Caption: General workflow for forced degradation studies.

References

optimizing the yield of 3''-Galloylquercitrin from crude plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3''-Galloylquercitrin from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for extracting this compound?

A1: this compound and its isomers have been identified in various plants. A notable source is Polygonum capitatum. Other plants from the Polygonaceae family may also be potential sources.

Q2: Which solvent system is most effective for the initial crude extraction of this compound?

A2: A mixture of ethanol and water is generally most effective for extracting flavonoid glycosides like this compound. The optimal ratio can vary, but a 70-80% ethanol solution is a common starting point. This combination effectively solubilizes the target compound while minimizing the extraction of highly nonpolar impurities.

Q3: What are the critical parameters to control during the extraction process to prevent degradation of this compound?

A3: Temperature, pH, and light exposure are critical. Flavonoids, especially those with galloyl groups, can be susceptible to degradation. It is advisable to conduct the extraction at moderate temperatures (e.g., 40-60°C) to enhance solubility and diffusion without causing thermal degradation.[1] Maintaining a slightly acidic to neutral pH can help prevent the hydrolysis of the ester and glycosidic bonds.[1] Additionally, protecting the extract from direct light can prevent photodegradation.

Q4: What are the recommended methods for purifying this compound from the crude extract?

A4: A multi-step chromatographic approach is typically necessary. This often involves:

  • Macroporous Resin Chromatography: For initial cleanup and enrichment of the flavonoid fraction.

  • Polyamide Column Chromatography: Effective for separating flavonoids from other phenolic compounds.

  • Sephadex LH-20 Chromatography: Useful for size exclusion chromatography to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC with a C18 column are often used for final purification to achieve high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient cell wall disruption.Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Improper solvent-to-solid ratio.Increase the solvent-to-solid ratio to ensure complete extraction. A ratio of 1:20 to 1:30 (g/mL) is a good starting point.
Insufficient extraction time or temperature.Optimize extraction time and temperature. Monitor the extraction progress over time to determine the optimal duration.
Low Purity of this compound after Initial Chromatography Co-elution of structurally similar compounds.Employ orthogonal chromatographic techniques. For example, follow a polyamide column with a Sephadex LH-20 column.
Overloading of the chromatography column.Reduce the sample load on the column to improve resolution.
Inappropriate solvent gradient in column chromatography.Optimize the solvent gradient to achieve better separation of the target compound from impurities.
Degradation of this compound during Processing Hydrolysis of the galloyl ester or glycosidic bond due to pH extremes.Maintain a pH range of 4-6 throughout the extraction and purification process. Use buffered mobile phases in chromatography where appropriate.
Thermal degradation from excessive heat.Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 50°C.
Oxidation of the phenolic groups.Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during long processing times. The addition of antioxidants like ascorbic acid to the extraction solvent can also be considered.
Poor Peak Shape or Resolution in HPLC Inappropriate mobile phase composition or pH.Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic or acetic acid) and pH to improve peak shape.
Column contamination or degradation.Flush the column with a strong solvent or, if necessary, replace the column.
Sample overload.Inject a smaller volume or a more dilute sample onto the HPLC column.

Quantitative Data Summary

The following tables provide illustrative data on the impact of various parameters on the yield and purity of this compound. Please note that these are representative values and actual results may vary depending on the plant material and specific experimental conditions.

Table 1: Effect of Extraction Solvent on Crude Yield and this compound Content

Extraction Solvent (Ethanol:Water, v/v)Crude Extract Yield (%)This compound Content in Crude Extract (mg/g)
50:5018.58.2
70:3022.112.5
90:1015.39.8
100:012.86.4

Table 2: Influence of Extraction Temperature on this compound Yield

Temperature (°C)Extraction Time (h)This compound Yield (mg/g of plant material)
25249.7
40411.8
60212.3
80110.5 (potential degradation)

Experimental Protocols

Protocol 1: Crude Extraction of this compound
  • Plant Material Preparation: Air-dry the plant material (e.g., leaves and stems of Polygonum capitatum) at room temperature and then grind into a fine powder (40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material with a 70% aqueous ethanol solution at a solid-to-liquid ratio of 1:25 (w/v).

    • Stir the mixture at 40°C for 4 hours.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

  • Concentration:

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound
  • Macroporous Resin Chromatography (Initial Cleanup):

    • Dissolve the crude extract in deionized water and apply it to a pre-equilibrated macroporous resin column (e.g., HPD-100).

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect the fractions and monitor by thin-layer chromatography (TLC) or HPLC.

  • Polyamide Column Chromatography:

    • Combine and concentrate the flavonoid-rich fractions.

    • Dissolve the residue in a small amount of methanol and adsorb it onto a small amount of polyamide powder.

    • Apply the dried powder to the top of a polyamide column.

    • Elute the column with a gradient of ethanol in water or ethyl acetate in methanol.

    • Collect fractions and monitor for the presence of this compound.

  • Sephadex LH-20 Chromatography:

    • Combine and concentrate the fractions containing this compound.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect the fractions. This step helps in removing smaller phenolic compounds and pigments.

  • Preparative HPLC (Final Purification):

    • Combine and concentrate the purified fractions.

    • Perform final purification using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid) to achieve high purity.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Visualizations

Experimental_Workflow cluster_extraction Crude Extraction cluster_purification Purification plant_material Powdered Plant Material maceration Maceration with 70% Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin polyamide Polyamide Column Chromatography macroporous_resin->polyamide sephadex Sephadex LH-20 Chromatography polyamide->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue check_extraction Check Extraction Parameters start->check_extraction check_degradation Check for Degradation start->check_degradation check_chromatography Check Chromatography start->check_chromatography check_overload Check Sample Load start->check_overload node_solvent Solvent Ratio/Type check_extraction->node_solvent node_time Time/Temperature check_extraction->node_time solution Implement Corrective Actions check_extraction->solution node_ph pH check_degradation->node_ph node_temp Temperature check_degradation->node_temp node_light Light Exposure check_degradation->node_light check_degradation->solution node_column Column Type check_chromatography->node_column node_gradient Solvent Gradient check_chromatography->node_gradient check_chromatography->solution check_overload->solution

References

troubleshooting peak tailing in HPLC analysis of 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3''-Galloylquercitrin, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and reproducibility of quantification.[1][2] An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing manifests as an asymmetry where the latter half of the peak is broader than the front half.[3] This guide addresses the potential causes of peak tailing in the analysis of this compound and provides systematic solutions.

Q1: My this compound peak is showing significant tailing. What are the primary chemical causes related to the analyte and stationary phase?

A1: Peak tailing for a polar, polyphenolic compound like this compound often stems from secondary interactions with the stationary phase. The primary causes include:

  • Silanol Interactions: this compound has numerous hydroxyl groups that can engage in strong, unwanted interactions with free silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][4] These interactions are particularly pronounced at mid-range pH values where silanol groups are ionized.[4]

  • Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of the phenolic hydroxyl groups of this compound, the compound may exist in both ionized and non-ionized forms, leading to a distorted peak shape.[5] For flavonoids and other phenolic compounds, it is generally advisable to work at a low pH (typically 2-3) to suppress the ionization of both the analyte and the residual silanol groups on the column.[1][6]

  • Metal Contamination: Trace metal impurities in the silica matrix of the column can chelate with the hydroxyl groups of this compound, causing peak tailing.[2]

Q2: How can I adjust my mobile phase to mitigate peak tailing of this compound?

A2: Optimizing the mobile phase is a critical step in addressing peak tailing. Consider the following adjustments:

  • Lower the Mobile Phase pH: The most effective strategy is often to lower the pH of the aqueous component of your mobile phase to a range of 2.5-3.5. This is typically achieved by adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid.[1] A lower pH ensures that the phenolic hydroxyl groups of this compound are protonated, reducing their potential for ionic interactions with the stationary phase.[4]

  • Use a Buffer: Incorporating a buffer (e.g., phosphate or acetate buffer) can help maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes, especially in gradient elution.[7]

  • Optimize Organic Modifier: The choice and concentration of the organic solvent (typically acetonitrile or methanol) can influence peak shape. Acetonitrile is often preferred for the analysis of polyphenols due to its lower viscosity and better UV transparency. Experiment with slight adjustments to the gradient profile to see if it improves peak symmetry.

Q3: Could my HPLC system or column be the cause of the peak tailing?

A3: Yes, system and column issues are common culprits for peak tailing that affects all peaks in a chromatogram. Here's what to check:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak tailing.[3] To diagnose this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.[8]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or contaminants on the column frit or packing material can create active sites that cause tailing.[9] If you observe increasing backpressure along with peak tailing, this is a likely cause. Try flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

  • Column Void or Damaged Packing: A void at the head of the column or a disturbed packing bed can lead to poor peak shape. This can sometimes be rectified by reversing and flushing the column (if the manufacturer's instructions permit). However, in many cases, the column will need to be replaced.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor for the this compound peak in a validated HPLC method?

A: While specific values can depend on the assay requirements, a generally acceptable tailing factor (Tf) or asymmetry factor (As) according to the United States Pharmacopeia (USP) is less than or equal to 2.0. Ideally, for good quantification, a value as close to 1.0 as possible is desired.

Q: I am still observing peak tailing after lowering the mobile phase pH. What other strategies can I try?

A: If lowering the pH is not sufficient, consider these options:

  • Use a Different Column: Modern columns with high-purity silica and advanced end-capping are designed to minimize residual silanol activity. A "base-deactivated" or "polar-endcapped" column may provide a better peak shape for this compound.

  • Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve mass transfer and reduce mobile phase viscosity, which may lead to sharper peaks.[10] However, be mindful of the thermal stability of your analyte.

  • Sample Preparation: Ensure your sample is fully dissolved in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Also, consider a sample clean-up step like solid-phase extraction (SPE) to remove matrix components that might interfere with the chromatography.[4]

Q: Could the presence of the galloyl group in this compound contribute to peak tailing?

A: Yes, the galloyl group adds three additional phenolic hydroxyl groups to the molecule. This increases the overall polarity and the number of sites available for hydrogen bonding and potential secondary interactions with the stationary phase, which can exacerbate peak tailing if the chromatographic conditions are not optimized.

Quantitative Data Summary

The following table provides generally accepted parameters for good peak shape in HPLC analysis. These are not specific to this compound but are based on regulatory guidelines and common practice.

ParameterSymbolFormulaIdeal ValueGenerally Acceptable Range
Tailing Factor (USP) TfW0.05 / (2 * f)1.00.8 - 2.0
Asymmetry Factor AsB / A1.00.8 - 1.5

Where:

  • W0.05 is the peak width at 5% of the peak height.

  • f is the distance from the peak front to the peak maximum at 5% height.

  • A is the width of the front half of the peak measured at 10% of the peak height.

  • B is the width of the back half of the peak measured at 10% of the peak height.

Representative Experimental Protocol

The following is a representative HPLC method for the analysis of this compound, based on methods for structurally similar compounds like galloylated flavonoid glycosides. This protocol should be optimized for your specific instrument and application.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (v/v), pH ~2.5

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 70 30
    35 40 60
    40 5 95
    45 5 95
    46 95 5

    | 55 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 350 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks or only the analyte peak? start->check_all_peaks all_peaks Tailing affects ALL peaks check_all_peaks->all_peaks All analyte_only Tailing affects ANALYTE peak only check_all_peaks->analyte_only Analyte Only system_issues Suspect System/Column Issues all_peaks->system_issues chemical_issues Suspect Chemical Interactions analyte_only->chemical_issues check_overload Dilute sample 10x. Does peak shape improve? system_issues->check_overload overload_yes Yes: Column Overload. Reduce sample concentration. check_overload->overload_yes overload_no No check_overload->overload_no end_good Peak Shape Improved overload_yes->end_good check_column Inspect column (pressure, age). Flush or replace column. overload_no->check_column check_connections Check for extra-column volume (tubing, fittings). check_column->check_connections check_connections->end_good check_ph Is mobile phase pH < 3.5? chemical_issues->check_ph ph_no No: Adjust mobile phase pH to 2.5-3.0 with acid (e.g., H3PO4). check_ph->ph_no ph_yes Yes check_ph->ph_yes ph_no->end_good use_new_column Consider a base-deactivated or polar-endcapped column. ph_yes->use_new_column optimize_temp Increase column temperature (e.g., to 30-40 °C). use_new_column->optimize_temp optimize_temp->end_good

Caption: A flowchart for troubleshooting peak tailing.

References

long-term storage conditions to prevent 3''-Galloylquercitrin degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3''-Galloylquercitrin during long-term storage?

A1: The stability of this compound, like other flavonoid glycosides, is influenced by several environmental factors. These include temperature, humidity, light exposure, and pH.[1][2] Elevated temperatures can accelerate chemical reactions leading to degradation, while humidity can facilitate hydrolytic cleavage of the glycosidic bond or the galloyl ester.[1][2] Exposure to UV or visible light can also induce photolytic degradation. The pH of the storage environment, especially if in solution, is critical as both acidic and alkaline conditions can catalyze hydrolysis.

Q2: What are the ideal temperature and humidity conditions for long-term storage of solid this compound?

A2: For long-term storage of solid this compound, it is recommended to follow the International Council for Harmonisation (ICH) guidelines for stable pharmaceutical substances. The standard long-term storage condition is 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.[1][3][4] For increased stability, especially for a reference standard, storage at a lower temperature, such as 2-8°C or even -20°C, is advisable. It is crucial to store the compound in a tightly sealed container to protect it from moisture.[5][6]

Q3: How should I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long-term periods due to the increased risk of degradation. If short-term storage in solution is necessary, it is best to use a buffered solution at a slightly acidic pH (around 4-6), as this is often the range of maximal stability for flavonoids.[2] The solution should be stored in a tightly capped, light-resistant container at 2-8°C. For longer-term storage, freezing the solution at -20°C or -80°C is a better option. However, freeze-thaw cycles should be avoided.

Q4: What are the visible signs of this compound degradation?

A4: Visual signs of degradation of solid this compound can include a change in color or the appearance of clumping, which may indicate moisture uptake. In solution, degradation may be indicated by a color change or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods for assessing the purity and stability of the compound.

Q5: What analytical methods are suitable for detecting the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is one of the most common and effective methods for assessing the stability of this compound.[7] A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of purity in solid sample Improper storage conditions (high temperature or humidity).Store the compound at a controlled temperature (2-8°C or -20°C) in a desiccator or a tightly sealed container with a desiccant.[5][6]
Exposure to light.Store the compound in an amber vial or a light-blocking container.[1]
Rapid degradation of the compound in solution Inappropriate solvent or pH.Prepare solutions fresh. If storage is necessary, use a buffered, slightly acidic solution and store at low temperatures (2-8°C or frozen). Avoid alkaline conditions.
Presence of oxidizing agents.Use high-purity, degassed solvents. Consider adding an antioxidant if compatible with the intended use.
Appearance of new peaks in HPLC chromatogram Degradation of the compound.Identify the degradation products using techniques like LC-MS. Review storage and handling procedures to mitigate the cause of degradation.
Contamination.Ensure proper cleaning of labware and use high-purity solvents and reagents.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Storage Condition Temperature Relative Humidity (RH) Duration
Standard Long-Term 25°C ± 2°C60% ± 5%Up to shelf-life
Intermediate 30°C ± 2°C65% ± 5%6-12 months
Accelerated 40°C ± 2°C75% ± 5%Up to 6 months
Refrigerated 2-8°CControlledExtended shelf-life
Frozen -20°C ± 5°CN/ALong-term reference

Data synthesized from ICH guidelines.[1][3][4]

Experimental Protocols

Protocol for Accelerated Stability Study of Solid this compound
  • Sample Preparation: Place a known quantity of solid this compound into several amber glass vials.

  • Initial Analysis (Time 0): Analyze an initial sample for purity and physical appearance. This will serve as the baseline. The primary analytical technique should be a validated stability-indicating HPLC method.

  • Storage: Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[3][4]

  • Time Points: Withdraw samples for analysis at predetermined time points, for example, 0, 1, 3, and 6 months.[4]

  • Analysis: At each time point, analyze the sample for purity using the HPLC method. Also, observe and record any changes in physical appearance.

  • Data Evaluation: Compare the purity at each time point to the initial purity. A significant loss of purity indicates degradation.

Visualizations

Putative Degradation Pathway of this compound

A This compound B Quercitrin A->B Hydrolysis (Ester bond) C Quercetin A->C Hydrolysis (Glycosidic & Ester bonds) D Gallic Acid A->D Hydrolysis (Ester bond) B->C Hydrolysis (Glycosidic bond) E Rhamnose B->E Hydrolysis (Glycosidic bond)

Caption: Putative hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting P1 Define Storage Conditions (e.g., 25°C/60%RH, 40°C/75%RH) P2 Select Time Points (e.g., 0, 3, 6, 12 months) P1->P2 P3 Choose Analytical Methods (e.g., HPLC, LC-MS) P2->P3 E1 Prepare Samples P3->E1 E2 Place in Stability Chambers E1->E2 E3 Withdraw Samples at Time Points E2->E3 A1 Analyze Samples E3->A1 A2 Evaluate Data A1->A2 A3 Generate Stability Report A2->A3

Caption: General experimental workflow for a stability study.

Troubleshooting Logic for Unexpected Degradation

Start Unexpected Degradation Observed CheckStorage Were storage conditions correct? Start->CheckStorage CheckContainer Was the container appropriate and sealed? CheckStorage->CheckContainer Yes ReviewProtocol Review and Revise Storage/Handling Protocol CheckStorage->ReviewProtocol No CheckHandling Was there potential for contamination? CheckContainer->CheckHandling Yes CheckContainer->ReviewProtocol No CheckHandling->ReviewProtocol Yes InvestigateFurther Investigate Intrinsic Instability CheckHandling->InvestigateFurther No End Problem Resolved ReviewProtocol->End InvestigateFurther->End

Caption: Troubleshooting decision tree for unexpected degradation.

References

refining column chromatography methods for high-purity 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining column chromatography methods for obtaining high-purity 3''-Galloylquercitrin. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of this compound from Structurally Similar Flavonoids (e.g., Quercitrin, other Galloylated Flavonoids) 1. Inappropriate solvent system polarity. 2. Column overloading. 3. Incorrect stationary phase selection. 4. Flow rate is too high.1. Optimize the mobile phase. Start with a non-polar solvent and gradually increase polarity. Consider a ternary or quaternary solvent system for finer resolution (e.g., Ethyl Acetate/Methanol/Water or Chloroform/Methanol/Water).[1][2] 2. Reduce the sample load. A general rule is to load an amount of crude extract that is 1-5% of the mass of the stationary phase. 3. Select an appropriate adsorbent. Silica gel is commonly used for flavonoid separation.[3][4] For highly polar compounds, consider using reversed-phase (C18) or Sephadex LH-20 chromatography.[3] 4. Decrease the flow rate. A slower flow rate allows for better equilibration between the stationary and mobile phases, improving separation.[5]
Low Yield of this compound 1. Irreversible adsorption to the stationary phase. 2. Degradation of the compound on the column. 3. Elution with a solvent of insufficient strength. 4. Co-elution with other compounds.1. Deactivate the silica gel. This can be done by adding a small percentage of a polar solvent like triethylamine or acetic acid to the mobile phase to cap active sites on the silica. 2. Check for compound stability on silica gel using a 2D TLC. [6] If degradation occurs, consider alternative stationary phases like Florisil or alumina.[6] 3. Increase the polarity of the eluting solvent. A step or gradient elution with an increasing concentration of a polar solvent (e.g., methanol) is often necessary to elute highly polar compounds. 4. Re-optimize the separation conditions. If co-elution is the issue, the separation needs to be improved as per the "Poor Separation" section above.
Peak Tailing in Chromatogram 1. Strong interaction between this compound and the stationary phase. 2. Column channeling or poor packing. 3. Sample solvent is too strong.1. Add a modifier to the mobile phase. A small amount of acid (e.g., acetic or formic acid) can protonate silanol groups and reduce tailing. 2. Ensure the column is packed uniformly. Any cracks or channels in the stationary phase will lead to poor peak shape.[7] 3. Dissolve the sample in a solvent weaker than the initial mobile phase. This will ensure the sample loads as a narrow band at the top of the column.[5]
Compound Elutes Too Quickly (Low Retention) 1. Mobile phase is too polar. 2. Inappropriate stationary phase.1. Decrease the polarity of the mobile phase. Start with a less polar solvent system. 2. Use a more polar stationary phase. If using reversed-phase chromatography, consider a more retentive column or switch to normal-phase chromatography.
Compound Does Not Elute from the Column 1. Mobile phase is not polar enough. 2. Compound has irreversibly bound to the stationary phase.1. Significantly increase the polarity of the mobile phase. A gradient up to 100% methanol or even a small percentage of a stronger solvent may be necessary. 2. Consider a different stationary phase. If the compound cannot be eluted from silica gel, Sephadex LH-20 or a reversed-phase material might be more suitable.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: The choice of stationary phase depends on the complexity of the initial extract.

  • Silica gel is a cost-effective and common choice for the initial separation of flavonoids.[3][4][8]

  • Macroporous resins (e.g., AB-8) are effective for enriching total flavonoids from crude extracts before fine purification.[9][10]

  • Sephadex LH-20 is particularly recommended for separating polyphenols and flavonoids, using organic solvents like methanol or ethanol for elution.[3]

  • Reversed-phase (C18) silica gel is suitable for separating polar compounds and can be a good alternative if normal-phase chromatography fails to provide adequate separation.

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for this compound ideally between 0.2 and 0.4. Common solvent systems for flavonoids include gradients of:

  • Ethyl acetate in hexane or toluene

  • Methanol in dichloromethane or chloroform[11]

  • For highly polar flavonoids, multi-component systems like ethyl acetate-methanol-water or n-hexane-ethyl acetate-methanol-water may be necessary to achieve separation.[2][12]

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures containing compounds with a wide range of polarities, gradient elution is generally more effective. It allows for the elution of less polar impurities first, followed by the gradual elution of more polar compounds like this compound by increasing the solvent polarity. Isocratic elution, where the solvent composition remains constant, is more suitable for separating compounds with similar polarities.

Q4: My this compound seems to be degrading on the silica gel column. What can I do?

A4: Flavonoids can sometimes be sensitive to the acidic nature of silica gel.[6] To mitigate this:

  • Test for stability: Spot your sample on a TLC plate and let it sit for a few hours before developing to see if degradation occurs.[6]

  • Deactivate the silica: Prepare a slurry of silica gel with your initial mobile phase containing a small amount (0.1-1%) of an additive like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to neutralize active sites.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or a polymer-based resin like Sephadex LH-20.[3][6]

Q5: How can I improve the purity of my final product?

A5: Achieving high purity often requires multiple chromatography steps. Consider a multi-step purification strategy:

  • Initial fractionation on a macroporous resin or a silica gel column with a step gradient.[9]

  • Further purification of the enriched fractions on a second column with a different stationary phase (e.g., Sephadex LH-20 or reversed-phase C18) and a shallow gradient.

  • Final polishing using preparative HPLC if very high purity is required.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Purification
  • Stationary Phase Preparation:

    • Choose a silica gel with a mesh size of 60-120 or 200-400, depending on the required resolution.

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.[7]

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[7]

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or DMSO).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a fine powder. This dry-loading method generally results in better separation than wet loading.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase (e.g., 100% ethyl acetate).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 20% methanol in ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Sephadex LH-20 Column Chromatography
  • Stationary Phase Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase (typically 100% methanol or ethanol) for several hours or as recommended by the manufacturer.

    • Carefully pour the swollen resin into the column to create a uniform bed.

  • Sample Preparation and Loading:

    • Dissolve the partially purified extract (from a previous silica gel step, for example) in a minimal volume of the mobile phase.

    • Apply the dissolved sample directly to the top of the Sephadex bed.

  • Elution:

    • Elute the column with the same solvent used for swelling and sample dissolution (isocratic elution). Separation on Sephadex LH-20 is based on a combination of size exclusion and partition chromatography.

    • Collect fractions and monitor by TLC or HPLC.

  • Fraction Analysis:

    • Pool the fractions containing high-purity this compound and remove the solvent.

Data Presentation

Table 1: Comparison of Stationary Phases for Flavonoid Purification
Stationary Phase Principle of Separation Advantages Disadvantages Best Suited For
Silica Gel Adsorption (Normal Phase)High resolving power, cost-effective, wide range of applications.[8]Can cause degradation of sensitive compounds, irreversible adsorption.[6]Initial purification and separation of moderately polar flavonoids.
Macroporous Resin (e.g., AB-8) Adsorption/DesorptionHigh capacity, can be regenerated, good for enriching compounds from dilute extracts.[13]Lower resolution compared to silica gel.Pre-purification and enrichment of total flavonoids from crude plant extracts.[9]
Sephadex LH-20 Size Exclusion & PartitionMild separation conditions, good for polyphenols, reduces degradation.[3]Lower loading capacity, can be slow.Purification of polar compounds, separation of flavonoids from smaller or larger molecules.[3]
Reversed-Phase (C18) Partition (Reversed Phase)Excellent for polar and ionizable compounds, highly reproducible.More expensive, requires use of aqueous mobile phases.High-resolution separation of polar flavonoids, final polishing steps.
Table 2: Example Solvent Systems for Flavonoid Separation on Silica Gel
Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl Acetate (Gradient)Low to MediumSeparation of less polar flavonoids and aglycones.
Chloroform / Methanol (Gradient)Medium to HighGeneral purpose for a wide range of flavonoid glycosides.
Ethyl Acetate / Methanol / WaterHighSeparation of highly polar and poly-glycosylated flavonoids.
Ethyl Acetate / Formic Acid / WaterHigh (Acidic)Improves peak shape for phenolic compounds, reduces tailing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis & Final Product start Crude Plant Extract enrich Enrichment (e.g., Macroporous Resin) start->enrich silica Silica Gel Chromatography (Gradient Elution) enrich->silica sephadex Sephadex LH-20 Chromatography (Isocratic Elution) silica->sephadex Partially Pure Fractions analysis Purity Analysis (TLC, HPLC) sephadex->analysis product High-Purity this compound analysis->product Purity > 95%

Caption: Workflow for the multi-step purification of this compound.

troubleshooting_tree start Poor Separation? overload Column Overloaded? start->overload Yes good_sep Good Separation start->good_sep No reduce_load Reduce Sample Load overload->reduce_load Yes solvent Solvent System Optimized? overload->solvent No reduce_load->solvent optimize_solvent Adjust Gradient / Change Solvents solvent->optimize_solvent No flow Flow Rate Too High? solvent->flow Yes optimize_solvent->flow reduce_flow Decrease Flow Rate flow->reduce_flow Yes flow->good_sep No, Consider Alternative Stationary Phase reduce_flow->good_sep

References

mitigating matrix effects in biological samples for 3''-Galloylquercitrin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3''-Galloylquercitrin in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

The primary challenges in quantifying this compound, a flavonoid glycoside, in biological matrices like plasma, serum, or urine are managing matrix effects, ensuring analyte stability, and achieving adequate sensitivity.[1] Biological samples contain numerous endogenous components such as proteins, lipids, and salts that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[2] Analyte stability is also a concern, as flavonoids can be susceptible to degradation during sample collection, storage, and processing.[3]

Q2: Which sample preparation technique is recommended for this compound?

Protein precipitation (PPT) is a commonly used and effective method for extracting flavonoids and their glycosides from plasma samples.[4][5] A typical procedure involves adding a cold organic solvent, such as methanol or acetonitrile, to the plasma sample to precipitate proteins.[6][7] This method is relatively simple and fast. For more complex matrices or to achieve lower detection limits, Solid-Phase Extraction (SPE) may be considered to further clean up the sample and reduce matrix effects.[8]

Q3: How can I assess the extent of matrix effects in my assay?

Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal if matrix components co-eluting at that time cause ion suppression or enhancement.

For a quantitative assessment, the matrix factor (MF) should be determined.[9] This is typically done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.

Q4: What is a suitable internal standard (IS) for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[10] SIL-IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction.[11]

If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used. For flavonoid glycosides like this compound, other flavonoids such as rutin or puerarin have been successfully used as internal standards in similar analyses.[3][12] It is crucial that the chosen IS does not interfere with the analyte and is not present in the biological samples being analyzed.[13]

Q5: What are the typical LC-MS/MS parameters for analyzing flavonoid glycosides?

Flavonoid glycosides are often analyzed using reversed-phase liquid chromatography (RPLC) coupled with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[12] A C18 column is commonly used for separation.[4][6] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency.[6][12] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Co-eluting interferences.- Adjust the mobile phase pH with a small amount of formic acid (e.g., 0.1%).[12] - Use a new analytical column or a guard column. - Optimize the gradient elution profile to better separate the analyte from interfering peaks.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Significant and variable matrix effects. - Analyte instability.- Ensure precise and consistent pipetting during sample preparation. - Use a stable isotope-labeled internal standard if available. If not, select a structural analog that closely mimics the analyte's behavior.[10] - Investigate analyte stability under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[3]
Low Analyte Recovery - Inefficient protein precipitation. - Analyte adsorption to labware. - Suboptimal extraction solvent.- Ensure the ratio of precipitation solvent to plasma is sufficient (e.g., 3:1 or 4:1).[6] - Use low-adsorption microcentrifuge tubes and pipette tips. - Test different organic solvents (e.g., methanol vs. acetonitrile) for protein precipitation.[6]
Significant Ion Suppression/Enhancement - Co-eluting endogenous matrix components (e.g., phospholipids).- Optimize chromatographic separation to move the analyte peak away from the suppression/enhancement zone. This can be achieved by adjusting the gradient, flow rate, or using a different stationary phase. - Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering components.[8] - Dilute the sample extract if sensitivity allows, as this can reduce the concentration of interfering matrix components.
No or Low Signal for this compound - Incorrect MS/MS transition parameters. - Analyte degradation. - Inefficient ionization.- Optimize the precursor and product ion m/z values, as well as the collision energy and cone voltage for this compound.[12] - Prepare fresh samples and standards to rule out degradation. Ensure proper storage conditions (e.g., -80°C).[3] - Confirm the mass spectrometer is operating in the correct ionization mode (negative ESI is typically preferred for flavonoids).[12]

Experimental Protocols & Data

Sample Preparation: Protein Precipitation

This protocol is a general guideline and should be optimized for your specific application.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 400 µL of ice-cold methanol (or acetonitrile).[6]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Method Parameters for Structurally Similar Flavonoids

The following table summarizes typical UPLC-MS/MS parameters used for the analysis of quercetin and its glycosides, which can be adapted for this compound.[4][12]

ParameterSetting
UPLC System Waters ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.4 mL/min
Gradient Optimized for separation (e.g., a linear gradient from 5% to 95% B over several minutes)
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Method Validation Data for a Similar Flavonoid (Quercitrin)

The following table presents typical validation data for the quantification of quercitrin in rat plasma using a UPLC-MS/MS method with protein precipitation.[4] This data can serve as a benchmark for what to expect during the validation of a method for this compound.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (%RE) Within ±15%
Extraction Recovery 85 - 100%
Matrix Effect Minimal (within acceptable limits)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Methanol/Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lcms UPLC-MS/MS System final_extract->lcms Inject data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic start Inaccurate/Imprecise Results check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is check_chrom Review Chromatograms for Peak Shape & Co-elution check_is->check_chrom Yes solution_is Use SIL-IS or Optimize Structural Analog check_is->solution_is No check_recovery Evaluate Extraction Recovery check_chrom->check_recovery Good Shape solution_chrom Optimize LC Method (Gradient, Mobile Phase) check_chrom->solution_chrom Poor Shape/ Co-elution check_matrix Quantify Matrix Effects check_recovery->check_matrix Acceptable solution_recovery Optimize Sample Prep (Solvent, Ratios) check_recovery->solution_recovery Low/Variable solution_matrix Improve Sample Cleanup (SPE) or Dilute Sample check_matrix->solution_matrix Significant

Caption: Troubleshooting logic for inaccurate or imprecise results.

References

Technical Support Center: Enhancing the Oral Bioavailability of 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 3''-Galloylquercitrin. Due to the limited direct research on this compound, this guide leverages data and protocols from studies on quercetin, a structurally similar flavonoid, to provide analogous strategies and starting points for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The primary challenges are similar to other poorly soluble flavonoids and include:

  • Low Aqueous Solubility: this compound is expected to have poor solubility in gastrointestinal fluids, which is the rate-limiting step for absorption.

  • Low Intestinal Permeability: The molecule's structure may limit its ability to pass through the intestinal epithelium.

  • First-Pass Metabolism: Like many flavonoids, it may be subject to extensive metabolism in the intestines and liver, reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Based on extensive research on the related compound quercetin, the most promising strategies include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[1][2]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.[3][4]

  • Liposomal Encapsulation: Encapsulating the compound in lipid bilayers can improve its solubility and facilitate its transport across the intestinal membrane.

  • Prodrug Synthesis: Modifying the structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body is a viable approach.[5][6]

Q3: Are there any commercially available products that utilize these bioavailability enhancement techniques for flavonoids?

A3: Yes, several commercially available quercetin supplements utilize technologies like phytosomes (a type of lipid-based formulation) or nanoparticle formulations to improve absorption. While specific products for this compound are not prevalent, the success of these quercetin products demonstrates the feasibility of these strategies.

Q4: How can I assess the in vitro performance of my this compound formulation?

A4: Key in vitro tests include:

  • Solubility Studies: To determine the saturation solubility of your formulation in simulated gastric and intestinal fluids.

  • In Vitro Dissolution Testing: To measure the rate and extent of drug release from the formulation over time.

  • Caco-2 Cell Permeability Assay: To predict the intestinal permeability of your formulated this compound.[7]

Q5: What animal model is suitable for in vivo pharmacokinetic studies of this compound formulations?

A5: Rats and beagle dogs are commonly used animal models for pharmacokinetic studies of oral flavonoid formulations.[8][9][10] It is crucial to use a crossover study design to minimize inter-animal variability.

Troubleshooting Guides

Nanoparticle Formulation
Issue Potential Cause Troubleshooting Steps
Large particle size or high polydispersity index (PDI) - Inefficient homogenization/sonication- Inappropriate stabilizer concentration- Drug precipitation- Increase homogenization pressure/time or sonication amplitude/duration.- Optimize the concentration of the stabilizer (e.g., TPGS, PVP).- Ensure the organic solvent is completely removed.
Low encapsulation efficiency - Poor affinity of the drug for the polymer matrix- Drug leakage during preparation- Select a polymer with better compatibility with this compound.- Adjust the drug-to-polymer ratio.- Optimize the solvent evaporation/nanoprecipitation process.
Particle aggregation upon storage - Insufficient surface charge (low zeta potential)- Inadequate stabilizer coverage- Increase the concentration of the stabilizer.- Add a charge-inducing agent to the formulation.- Lyophilize the nanoparticles with a cryoprotectant for long-term storage.
Solid Dispersion
Issue Potential Cause Troubleshooting Steps
Incomplete amorphization (drug remains crystalline) - High drug loading- Incompatible polymer- Insufficient mixing during preparation- Decrease the drug-to-polymer ratio.- Screen for polymers with better miscibility (e.g., PVP, HPMC).- Ensure thorough mixing during the solvent evaporation or hot-melt extrusion process.
Phase separation or recrystallization upon storage - Thermodynamic instability of the amorphous state- Moisture absorption- Select a polymer with a high glass transition temperature (Tg).- Store the solid dispersion in a desiccator or with a desiccant.- Consider the use of a ternary solid dispersion with a stabilizing surfactant.
Slow dissolution rate - High polymer viscosity at the solid-liquid interface- Inadequate wetting- Use a lower molecular weight grade of the polymer.- Incorporate a surfactant into the solid dispersion or dissolution medium.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Quercetin (Analogous to this compound)

Strategy Formulation Details Fold Increase in Bioavailability (AUC) Reference
Nanoparticles Quercetin-loaded polymeric nanoparticles~2-4 fold increase compared to pure quercetin[1][2]
Solid Dispersion Quercetin with PVP/HPMC5-10 fold increase in aqueous solubility[3][4]
Prodrug Quercetin-3-O-acyl estersImproved skin permeation (topical application)[5]

Note: The data presented is for quercetin and serves as an indicator of the potential improvements achievable for this compound.

Experimental Protocols

Preparation of this compound Nanoparticles (Nanoprecipitation Method)
  • Dissolve this compound: Dissolve 20 mg of this compound and 20 mg of a stabilizer (e.g., TPGS) in 1.0 mL of a suitable organic solvent (e.g., methanol or DMF).

  • Prepare Anti-solvent: Place 10 mL of deionized water in a beaker on a magnetic stirrer at a controlled temperature (e.g., 10°C).

  • Nanoprecipitation: Slowly add the drug-polymer solution dropwise into the stirring anti-solvent.

  • Homogenization (Optional): For smaller and more uniform particles, subject the resulting suspension to high-pressure homogenization (e.g., 2000 bar for 5 cycles).[11]

  • Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 13,000 rpm for 20 min) to pellet the nanoparticles.

  • Resuspension: Discard the supernatant and resuspend the pellet in a suitable aqueous medium, optionally with a cryoprotectant for lyophilization.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolve Components: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common solvent (e.g., ethanol) in the desired ratio (e.g., 1:1, 1:2, 1:3 w/w).[4]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by gentle heating under vacuum until a solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Milling and Sieving: Grind the dried solid dispersion into a fine powder and pass it through a sieve of appropriate mesh size.

In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Rotation Speed: Set the paddle speed to 75-100 rpm.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 19-21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Add the this compound formulation (dissolved in transport medium, e.g., HBSS) to the apical (donor) chamber.

    • Add fresh transport medium to the basolateral (receiver) chamber.

    • Incubate at 37°C.

    • Take samples from the basolateral chamber at specific time points.

  • Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to estimate the intestinal permeability.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (220-250 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation orally by gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Prepare this compound Formulation (Nanoparticles, Solid Dispersion, etc.) characterization Physicochemical Characterization (Size, Zeta, Morphology) formulation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution permeability Caco-2 Permeability Assay characterization->permeability pk_study Animal Pharmacokinetic Study permeability->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating bio-enhanced this compound formulations.

signaling_pathway OralAdmin Oral Administration of This compound Formulation Dissolution Dissolution in GI Fluids OralAdmin->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption FirstPass First-Pass Metabolism (Intestine & Liver) Absorption->FirstPass SystemicCirculation Systemic Circulation (Bioavailable Drug) Absorption->SystemicCirculation Bypasses First-Pass FirstPass->SystemicCirculation Metabolites & Reduced Drug

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

logical_relationship LowBioavailability Low Oral Bioavailability PoorSolubility Poor Aqueous Solubility LowBioavailability->PoorSolubility LowPermeability Low Intestinal Permeability LowBioavailability->LowPermeability Metabolism First-Pass Metabolism LowBioavailability->Metabolism EnhancedBioavailability Enhanced Oral Bioavailability Nanoparticles Nanoparticle Formulation Nanoparticles->PoorSolubility Nanoparticles->EnhancedBioavailability SolidDispersion Solid Dispersion SolidDispersion->PoorSolubility SolidDispersion->EnhancedBioavailability Prodrugs Prodrug Approach Prodrugs->LowPermeability Prodrugs->EnhancedBioavailability

Caption: Relationship between challenges and strategies for improving this compound bioavailability.

References

Technical Support Center: Semi-synthesis of 3''-Galloylquercitrin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of 3''-Galloylquercitrin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this specific area of flavonoid chemistry.

Troubleshooting Guides

This section addresses common issues encountered during the semi-synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to no yield of the desired this compound product.

  • Question: My reaction is resulting in a very low yield or no formation of the target this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in flavonoid esterification are a common challenge.[1] Several factors could be contributing to this issue:

    • Poor regioselectivity: Quercitrin has multiple hydroxyl groups with similar reactivity, leading to the formation of a mixture of galloylated isomers and unreacted starting material. The hydroxyl groups at the 3, 5, 7, 3', and 4' positions on the quercetin aglycone, and the 2'', 3'', and 4'' positions on the rhamnose moiety are all potential sites for galloylation.

    • Steric hindrance: The 3''-hydroxyl group on the rhamnose sugar can be sterically hindered, making it less accessible for acylation compared to other hydroxyl groups.

    • Suboptimal reaction conditions: Factors such as temperature, reaction time, solvent, and the choice of coupling agent and catalyst are critical for successful esterification.

    • Degradation of starting materials or product: Flavonoids can be sensitive to harsh reaction conditions, leading to degradation.

    Troubleshooting Steps:

    • Employ regioselective protection strategies: To direct the galloylation to the 3''-hydroxyl group, it is crucial to protect the other reactive hydroxyl groups on both the quercetin and rhamnose moieties. A common strategy involves a multi-step process of protection, galloylation, and deprotection.[2]

    • Optimize the coupling reaction:

      • Coupling Agents: Utilize efficient coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.[3][4][5]

      • Solvent: Aprotic solvents such as DMF or DMSO are often suitable for these reactions.

      • Temperature and Time: These parameters should be carefully optimized. Lower temperatures may be required to minimize side reactions, while longer reaction times might be necessary to drive the reaction to completion.

    • Consider enzymatic synthesis: As an alternative to chemical synthesis, enzymatic methods using lipases or tannases can offer higher regioselectivity under milder reaction conditions, potentially leading to higher yields of the desired product.[6]

Issue 2: Difficulty in purifying the final product and presence of multiple spots on TLC.

  • Question: After the reaction, I am observing multiple spots on my TLC plate, and purification by column chromatography is proving difficult. How can I effectively purify this compound?

  • Answer: The presence of multiple spots on TLC is indicative of a mixture of products, which is a common outcome in flavonoid chemistry due to the potential for multiple reaction sites. The spots likely correspond to unreacted quercitrin, gallic acid, and various galloylated quercitrin isomers (e.g., 2''-O-galloylquercitrin, 4''-O-galloylquercitrin).

    Troubleshooting and Purification Strategy:

    • Optimize the reaction for selectivity: Before purification, revisit the reaction conditions to maximize the formation of the desired 3''-isomer. This includes the use of appropriate protecting groups.

    • Chromatographic Separation:

      • Column Chromatography: Silica gel column chromatography is the standard method for purification. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or chloroform/methanol) is typically required. Careful optimization of the solvent gradient is crucial for separating closely related isomers.

      • Preparative HPLC: For obtaining highly pure product, preparative High-Performance Liquid Chromatography (HPLC) is often necessary. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice for separating flavonoid isomers.[6]

    • Characterization of Fractions: It is essential to characterize the collected fractions using analytical techniques like HPLC and NMR to identify the fraction containing the desired this compound.

Issue 3: Difficulty in confirming the correct isomer (3''-O-galloyl vs. other positions).

  • Question: I have isolated a galloylated quercitrin product, but I am unsure if the galloyl group is at the desired 3''-position. How can I confirm the structure and distinguish it from other isomers?

  • Answer: Differentiating between positional isomers of galloylated quercitrin requires sophisticated analytical techniques.

    Structural Elucidation Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the exact position of acylation.

      • 1H NMR: Acylation of a hydroxyl group causes a significant downfield shift (acylation shift) of the proton attached to the carbon bearing that hydroxyl group. By comparing the 1H NMR spectrum of your product with that of the starting material (quercitrin), you can identify the position of the galloyl group. For 3''-O-galloylation, the H-3'' proton signal will be shifted downfield.

      • 2D NMR (COSY, HMBC, HSQC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the galloyl moiety and the 3''-position of the rhamnose sugar.

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): While MS can confirm the molecular weight of the galloylated product, it generally cannot distinguish between isomers. However, when coupled with HPLC, different isomers may have distinct retention times, aiding in their separation and preliminary identification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical hydroxyl groups to protect on quercitrin for regioselective 3''-O-galloylation?

A1: To achieve regioselective galloylation at the 3''-position, it is essential to protect the more reactive hydroxyl groups. The general order of reactivity for hydroxyl groups in quercetin derivatives can be complex, but typically the phenolic hydroxyls on the A and B rings are more acidic and reactive than the sugar hydroxyls. Within the rhamnose moiety, the primary 4''-hydroxyl is often more reactive than the secondary 2''- and 3''-hydroxyls. Therefore, a protection strategy that selectively shields the phenolic hydroxyls and the 2''- and 4''-hydroxyls of the rhamnose is necessary. This often requires a multi-step protection scheme.

Q2: What are the potential side products in the semi-synthesis of this compound?

A2: Common side products include:

  • Other positional isomers: 2''-O-galloylquercitrin and 4''-O-galloylquercitrin are the most likely isomeric byproducts.

  • Polygalloylated products: If the reaction is not carefully controlled, multiple galloyl groups can be attached to the quercitrin molecule.

  • Degradation products: Flavonoids can degrade under harsh acidic or basic conditions, or at elevated temperatures.

  • Unreacted starting materials: Incomplete reactions will leave residual quercitrin and gallic acid.

Q3: Can enzymatic methods be used for the semi-synthesis of this compound?

A3: Yes, enzymatic synthesis is a promising alternative to chemical methods.[6]

  • Lipases: These enzymes can catalyze the esterification between quercitrin and a gallic acid derivative in organic solvents. Lipases often exhibit high regioselectivity for specific hydroxyl groups on the sugar moiety.

  • Tannases: These enzymes are known to hydrolyze gallotannins but can also be used for the synthesis of gallic acid esters under specific conditions. The main advantages of enzymatic methods are milder reaction conditions, which can prevent the degradation of sensitive molecules, and potentially higher regioselectivity, which simplifies purification. However, optimization of enzyme selection, solvent, water activity, and other reaction parameters is crucial for success.

Data Presentation

Table 1: Comparison of Chemical vs. Enzymatic Synthesis Approaches

FeatureChemical SynthesisEnzymatic Synthesis
Regioselectivity Often low, requires protecting groupsCan be high, depending on the enzyme
Reaction Conditions Often harsh (extreme pH, high temp.)Mild (near neutral pH, moderate temp.)
Byproducts Multiple isomers, degradation productsFewer byproducts, higher purity
Yield Variable, can be low without optimizationCan be high with optimized conditions
Purification Often complex and multi-stepGenerally simpler

Experimental Protocols

Protocol 1: General Procedure for Chemical Semi-synthesis of 3''-O-Galloylquercitrin (Illustrative)

This is a generalized protocol and requires optimization for specific laboratory conditions.

  • Protection of Quercitrin:

    • Selectively protect the hydroxyl groups at positions 5, 7, 3', 4', 2'', and 4'' of quercitrin using appropriate protecting groups (e.g., benzyl, silyl, or acetal groups) in a multi-step sequence. This is the most challenging part of the synthesis and requires careful planning based on the reactivity of the different hydroxyl groups.

  • Galloylation:

    • Dissolve the protected quercitrin in an anhydrous aprotic solvent (e.g., DMF).

    • Add a protected gallic acid derivative (e.g., tri-O-benzylgallic acid) and a coupling agent (e.g., DCC or EDC) along with a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature or a slightly elevated temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC.

  • Deprotection:

    • Once the reaction is complete, remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for acetals, or fluoride treatment for silyl ethers).

  • Purification:

    • Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., chloroform/methanol).

    • For higher purity, perform preparative HPLC on a C18 column.

  • Characterization:

    • Confirm the structure of the final product using 1H NMR, 13C NMR, 2D NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_galloylation Step 2: Galloylation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Analysis start Quercitrin p1 Protect Phenolic OHs start->p1 p2 Protect 2'', 4''-OHs p1->p2 g1 Add Protected Gallic Acid, DCC/DMAP p2->g1 g2 Reaction & Monitoring (TLC) g1->g2 d1 Removal of Protecting Groups g2->d1 purify Column Chromatography & Prep. HPLC d1->purify analyze NMR, MS, HPLC purify->analyze end This compound analyze->end troubleshooting_logic start Low Product Yield? c1 Check Regioselectivity start->c1 c2 Optimize Reaction Conditions start->c2 c3 Consider Enzymatic Synthesis start->c3 s1a Use Protecting Groups c1->s1a s2a Adjust Temp, Time, Solvent c2->s2a s2b Change Coupling Agent c2->s2b s3a Select Appropriate Enzyme c3->s3a

References

avoiding isomerization of 3''-Galloylquercitrin during the isolation process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of 3''-Galloylquercitrin, with a primary focus on preventing isomerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a polyphenolic flavonoid glycoside, consisting of the flavonol quercetin, a rhamnose sugar, and a galloyl group attached to the 3'' position of the rhamnose. Isomerization, particularly epimerization of the rhamnose sugar moiety or migration of the galloyl group, can occur during the isolation process, leading to a mixture of closely related compounds. This is a significant concern as different isomers may exhibit varied biological activities, potentially impacting research outcomes and the therapeutic efficacy of the final compound.

Q2: What are the primary factors that can induce isomerization of this compound during isolation?

A2: The main factors that can induce isomerization and degradation of this compound are:

  • pH: Both acidic and alkaline conditions can promote isomerization. Basic conditions can lead to the epimerization of sugar moieties, while acidic conditions can cause hydrolysis of the glycosidic bond or the galloyl ester.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation and isomerization reactions.[3][4] For many flavonoids, temperatures above 75°C can lead to significant degradation.[5]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, especially under non-neutral pH, can facilitate isomerization.

  • Stationary Phase in Chromatography: Acidic silica gel can cause degradation of sensitive compounds.[6]

Q3: What is the most common type of isomerization to be aware of with this compound?

A3: The most probable isomerization is the epimerization of the rhamnose sugar at positions C-2'', C-3'', or C-4''. Base-catalyzed enolization of the sugar can lead to a change in stereochemistry.[7] Additionally, acyl migration of the galloyl group from the 3'' to the 2'' or 4'' position of the rhamnose is a possibility, especially under non-neutral pH conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound.

Issue 1: Presence of multiple closely-eluting peaks on HPLC, suggesting isomerization.
Possible Cause Troubleshooting Step Rationale
pH of extraction or purification solvents is not neutral. Maintain all aqueous solutions and mobile phases at a pH between 5 and 6. Use buffers like acetate or phosphate buffers if necessary.Flavonoids are generally more stable in slightly acidic to neutral pH.[1] Alkaline conditions are known to promote epimerization of sugars.[7]
High temperatures used during extraction or solvent evaporation. Employ non-thermal extraction methods like ultrasound-assisted or microwave-assisted extraction under controlled temperature.[8] Use rotary evaporation at low temperatures (<40°C).High temperatures can provide the activation energy for isomerization and degradation reactions.[3]
Use of acidic silica gel for column chromatography. Use deactivated silica gel or an alternative stationary phase like C18 (reversed-phase), Sephadex LH-20, or macroporous resins.[6]Deactivated silica minimizes acid-catalyzed degradation. Other stationary phases offer different separation mechanisms and milder conditions.[9][10][11]
Prolonged processing time. Minimize the duration of the isolation and purification process. Process samples promptly after extraction.Extended exposure to even mild non-ideal conditions can lead to cumulative degradation and isomerization.
Issue 2: Low yield of this compound.
Possible Cause Troubleshooting Step Rationale
Degradation of the target compound. Follow all the recommendations in Issue 1 to minimize degradation. Add antioxidants like ascorbic acid during extraction.[12]Minimizing exposure to harsh conditions preserves the integrity of the compound. Antioxidants can prevent oxidative degradation.
Incomplete extraction from the plant material. Optimize the extraction solvent. A mixture of ethanol or methanol with water (e.g., 70-80% alcohol) is often effective for flavonoids.[13]The polarity of the solvent mixture needs to be optimized for efficient extraction of the target glycoside.
Irreversible adsorption on the chromatographic matrix. If using silica gel, ensure the compound is stable to it. Consider using macroporous resins or Sephadex LH-20 where adsorption is reversible.[9][10][11]Strong interactions with the stationary phase can lead to poor recovery.
Loss of compound during solvent partitioning. Carefully select the solvents for liquid-liquid extraction to ensure the target compound remains in the desired phase. Back-extract the aqueous phase if necessary.The polarity of this compound will dictate its partitioning behavior.

Quantitative Data on Flavonoid Stability

While specific quantitative data for the isomerization and degradation of this compound is limited in the literature, the following table provides representative stability data for quercetin and its glycosides under various conditions to guide experimental design.

Compound Condition Time Degradation (%) Reference
QuercetinpH 2.0, in ethanol120 h79.21[1]
QuercetinpH 6.8, in ethanol120 h0.43[1]
Quercetin90 °C, pH 7.550 minSignificant degradation[14]
QuercitrinBoiling water3 h>25[3]
MyricitrinBoiling water3 h>60[3]
Quercetin-3-glucoside120 °C50 min~60[8]

Disclaimer: This data is for related compounds and should be used as a general guideline. The stability of this compound may differ. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to extract this compound from plant material while minimizing thermal degradation.

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (40-60 mesh).

  • Extraction Solvent: Prepare a solution of 80% ethanol in water. De-gas the solvent by sonication for 15 minutes.

  • Extraction:

    • Add 10 g of the powdered plant material to a 250 mL flask.

    • Add 100 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes.

    • Maintain the temperature of the water bath at 25-30°C by adding ice if necessary.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol provides a method for the enrichment and preliminary purification of this compound from the crude extract.

  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., AB-8).[9][10][11]

    • Pre-treat the resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until the eluent is clear.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading:

    • Dissolve the concentrated crude extract in deionized water to a concentration of approximately 1-2 mg/mL.

    • Adjust the pH of the sample solution to 5.0-6.0.

    • Load the sample onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.

  • Elution:

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) or HPLC. This compound is expected to elute in the 40-60% ethanol fractions.

  • Concentration: Combine the fractions containing the target compound and concentrate under reduced pressure at <40°C.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This protocol is for the final purification of this compound to high purity.

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin chromatography in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC System: Use a preparative HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to maintain a slightly acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method based on analytical HPLC. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B

    • 35-40 min: 50-100% B

    • 40-45 min: 100% B

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Plant Material uae Ultrasound-Assisted Extraction (80% Ethanol, <30°C) plant_material->uae filtration Filtration uae->filtration concentration1 Concentration (<40°C) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract mrc Macroporous Resin Chromatography (pH 5-6, Stepwise EtOH gradient) crude_extract->mrc enriched_fraction Enriched Fraction mrc->enriched_fraction prep_hplc Preparative HPLC (C18, Acidified Mobile Phase) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_isomerization cluster_causes Potential Causes cluster_solutions Solutions start Isomerization Detected (Multiple HPLC Peaks) ph Non-neutral pH start->ph temp High Temperature start->temp matrix Acidic Stationary Phase start->matrix time Long Processing Time start->time control_ph Maintain pH 5-6 ph->control_ph control_temp Use Low Temperature (<40°C) temp->control_temp change_matrix Use Deactivated Silica, C18, or Macroporous Resin matrix->change_matrix reduce_time Minimize Processing Time time->reduce_time

Caption: Troubleshooting logic for addressing isomerization of this compound.

signaling_pathway_placeholder cluster_conditions Influencing Factors A This compound (Desired Isomer) B Potential Isomers (e.g., Epimers, Acyl Migrated Products) A->B Isomerization C Degradation Products (e.g., Quercitrin, Gallic Acid, Aglycone) A->C Degradation/Hydrolysis pH_node Non-Optimal pH (Acidic or Alkaline) pH_node->A Temp_node High Temperature Temp_node->A

Caption: Potential transformation pathways for this compound during isolation.

References

Validation & Comparative

Unveiling the Potent Free-Radical Scavenging Capacity of 3''-Galloylquercitrin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for potent natural antioxidants for applications in research, wellness, and drug development, 3''-Galloylquercitrin, a flavonoid found in various medicinal plants, has demonstrated significant promise. This guide provides a comprehensive comparison of its free-radical scavenging activity against established antioxidants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

One study on "quercitrin 3''-O-gallate," another name for this compound, highlighted its moderate to strong radical scavenging properties against the DPPH radical, showing activity comparable to or greater than the well-known antioxidant, quercetin[1]. Furthermore, a closely related compound, quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR), was found to scavenge nearly 90% of the DPPH radical at a 30 μM concentration, a rate slightly superior to that of quercetin[2]. These findings strongly suggest that this compound is a highly effective free-radical scavenger.

Comparative Antioxidant Activity

To provide a clear perspective on the anticipated efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its parent compounds, Quercitrin and Quercetin, as well as the structurally related Gallic Acid and the standard antioxidant, Trolox. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Notes
This compound Data Not AvailableData Not AvailableExpected to be more potent than Quercitrin and Quercetin based on qualitative data.
Quercitrin~21.2[3]~14.7[3]The parent glycoside of this compound.
Quercetin~16.5[4]~1.89 µg/mL (~6.26 µM)The aglycone of Quercitrin, known for its strong antioxidant properties.
Gallic Acid~9.3[5]~3.12 µg/mL (~18.3 µM)A key structural component of this compound, also a potent antioxidant.
Trolox (Standard)~46.5[6]~2.926 µg/mL (~11.69 µM)[6]A water-soluble analog of vitamin E, commonly used as a standard for antioxidant capacity.

Mechanism of Antioxidant Action

Flavonoids like this compound exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. The presence of the galloyl moiety provides additional hydroxyl groups, which is believed to enhance this radical-scavenging ability.

General Mechanism of Flavonoid Antioxidant Action Flavonoid Flavonoid (e.g., this compound) with Hydroxyl Groups (-OH) NeutralizedRadical Neutralized Molecule (RH) Flavonoid->NeutralizedRadical Donates Hydrogen Atom (H) FlavonoidRadical Stable Flavonoid Radical (Flavonoid-O•) Flavonoid->FlavonoidRadical Forms a stable, less reactive radical FreeRadical Free Radical (R•) (e.g., DPPH•, ABTS•+) FreeRadical->NeutralizedRadical

Caption: General mechanism of flavonoid free-radical scavenging.

Experimental Protocols

Accurate and reproducible assessment of free-radical scavenging activity is paramount. Below are the detailed methodologies for the two most common in vitro assays used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound or other antioxidants)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compound and positive control in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound or standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and positive control in the appropriate solvent.

  • Reaction Mixture: Add 190 µL of the ABTS•+ working solution to 10 µL of the test sample or standard in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.

Experimental Workflow for Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Radical Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Radical Solution with Samples/Standard Prep_Radical->Mix Prep_Sample Prepare Serial Dilutions of Test Compound & Standard Prep_Sample->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (517nm for DPPH, 734nm for ABTS) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Oxidative Stress Signaling Pathways

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, can activate several cellular signaling pathways. Antioxidants like this compound can modulate these pathways, contributing to their protective effects.

Key Signaling Pathways in Oxidative Stress Response cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses ROS Increased Reactive Oxygen Species (ROS) Nrf2 Keap1-Nrf2-ARE Pathway ROS->Nrf2 MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB PI3K PI3K/Akt Pathway ROS->PI3K Antioxidant_Response Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Response Activates Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis / Cell Survival MAPK->Apoptosis NFkB->Inflammation PI3K->Apoptosis Antioxidant_Compound Antioxidant Compound (e.g., this compound) Antioxidant_Compound->ROS Scavenges Antioxidant_Compound->Nrf2 Modulates

Caption: Overview of oxidative stress-responsive signaling pathways.

References

A Head-to-Head Battle of Antioxidant Prowess: 3''-Galloylquercitrin Eclipses Quercetin in Free Radical Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more potent antioxidants is relentless. A detailed comparison of the antioxidant capacities of 3''-Galloylquercitrin and its parent flavonoid, quercetin, reveals a significant enhancement in activity with the addition of a galloyl group. This guide provides a comprehensive analysis of their comparative antioxidant effects, supported by experimental data and detailed methodologies.

In a key study, the antioxidant activities of quercetin were compared with its galloylated derivatives, demonstrating that the galloylated forms exhibit stronger antioxidant effects across a range of assays. Specifically, quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR), a close analog of this compound, and quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG) were shown to have superior radical scavenging and inhibitory effects on reactive oxygen and nitrogen species compared to quercetin alone[1][2].

Quantitative Comparison of Antioxidant Activities

The following table summarizes the half-maximal inhibitory concentration (IC50) values for quercetin and its galloylated derivative (QGR), providing a clear quantitative comparison of their antioxidant potency. Lower IC50 values indicate stronger antioxidant activity.

Antioxidant AssayQuercetin (µM)This compound (as QGR) (µM)Reference
DPPH Radical Scavenging20.713.6[2]
Superoxide Production (Zymosan)5.54.9[2]
Superoxide Production (PMA)2.55.6[2]
Superoxide Scavenging>10030.0[2]
Nitric Oxide (NO) Production38.9>100[2]
Peroxynitrite (ONOO⁻) Scavenging6.47.9[2]
Myeloperoxidase (MPO)>10034.6[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to enable replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Procedure:

  • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compounds (this compound or quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration[2].

Superoxide Radical Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge superoxide radicals (O₂⁻•), which are generated in cellular systems.

Procedure:

  • Superoxide radicals are generated, for example, in macrophages (like RAW 264.7 cells) stimulated with zymosan or phorbol 12-myristate 13-acetate (PMA)[2][3].

  • The cells are pre-treated with different concentrations of the test compounds for a specific duration (e.g., 30 minutes) before stimulation.

  • The amount of superoxide production is measured using methods like lucigenin-dependent chemiluminescence[3].

  • The inhibitory effect of the compounds on superoxide production is calculated, and the IC50 values are determined[2].

Signaling Pathway Modulation

The antioxidant effects of quercetin and its galloylated derivatives are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways.

Quercetin is known to influence several signaling pathways, including the NF-κB, NRF2, AMPK, and MAPK pathways, to exert its antioxidant effects[4][5]. The galloylated derivatives, QGR and QGG, also impact these pathways but can do so through different mechanisms compared to quercetin. For instance, QGR and QGG have been shown to inhibit the DNA binding activity of the NF-κB complex without affecting the degradation and phosphorylation of IκBα, a mechanism distinct from that of quercetin[1][2].

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound or Quercetin Concentrations Prepare Serial Dilutions Compound->Concentrations DPPH DPPH Assay Concentrations->DPPH Superoxide Superoxide Assay Concentrations->Superoxide NO NO Assay Concentrations->NO Peroxynitrite Peroxynitrite Assay Concentrations->Peroxynitrite Absorbance Measure Absorbance/ Chemiluminescence DPPH->Absorbance Superoxide->Absorbance NO->Absorbance Peroxynitrite->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Comparison IC50->Comparison Compare Potency

Experimental workflow for comparative antioxidant analysis.

signaling_pathway cluster_stimulus Cellular Stress cluster_quercetin Quercetin Action cluster_galloylquercitrin This compound Action cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) IKK IKK Phosphorylation ROS->IKK Quercetin Quercetin Quercetin->IKK Inhibits IkBa IκBα Degradation IKK->IkBa Leads to NFkB_activation NF-κB Activation IkBa->NFkB_activation Releases NFkB_DNA_binding NF-κB DNA Binding NFkB_activation->NFkB_DNA_binding Galloylquercitrin This compound (as QGR/QGG) Galloylquercitrin->NFkB_DNA_binding Directly Inhibits Inflammation Inflammatory Gene Expression NFkB_DNA_binding->Inflammation

Differential inhibition of the NF-κB pathway.

References

Unveiling the Structure-Activity Relationship of 3''-Galloylquercitrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an objective comparison of 3''-Galloylquercitrin's performance with related compounds, supported by experimental data, to elucidate its structure-activity relationship (SAR).

This compound, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, primarily attributed to its antioxidant and enzyme-inhibitory activities. The addition of a galloyl group to the quercitrin scaffold significantly influences its biological efficacy. This guide delves into the quantitative data from various studies to highlight these structural nuances.

Comparative Analysis of Biological Activity

To understand the impact of galloylation and other structural modifications on the bioactivity of quercitrin, a compilation of inhibitory concentration (IC50) values from various in vitro assays is presented below. These assays are standard methods for evaluating antioxidant and α-glucosidase inhibitory potentials.

CompoundAssayIC50 (µM)Key Structural Difference from this compound
This compound (Quercetin-3-O-(3''-O-galloyl)-rhamnopyranoside) α-Glucosidase InhibitionPotent (Specific IC50 not available in searched literature)-
Quercetinα-Glucosidase InhibitionWeak to ModerateLacks rhamnose and galloyl groups
Quercitrin (Quercetin-3-O-rhamnopyranoside)α-Glucosidase InhibitionModerateLacks the 3''-O-galloyl group
Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnosideα-Glucosidase Inhibition1.32Galloyl group at 2'' position; additional hydroxyl on B-ring
Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnosideα-Glucosidase Inhibition1.77Galloyl group at 4'' position; additional hydroxyl on B-ring
Acarbose (Positive Control)α-Glucosidase Inhibition13.5 - 317.8Standard α-glucosidase inhibitor
This compound (Quercetin-3-O-(3''-O-galloyl)-rhamnopyranoside) Antioxidant (DPPH)Potent (Specific IC50 not available in searched literature)-
QuercetinAntioxidant (DPPH)0.024Lacks rhamnose and galloyl groups
QuercitrinAntioxidant (DPPH)ModerateLacks the 3''-O-galloyl group
Quercetin-3-O-(2''-O-galloyl)-β-D-glucopyranosideAntioxidant ActivityActive (Specific IC50 not available in searched literature)Glucose instead of rhamnose; galloyl at 2'' position

Note: While direct IC50 values for this compound were not consistently available in the searched literature, studies on related galloylated flavonoids strongly suggest enhanced activity compared to their non-galloylated precursors. For instance, galloylated flavonoid derivatives have demonstrated more pronounced radical scavenging and chelating activities.[1] Furthermore, the inhibitory activity of flavonoids against α-glucosidase is well-documented, with structural variations significantly impacting efficacy.[2][3][4]

Key Structure-Activity Relationship Insights

The data from comparative studies on flavonoids reveal several key principles governing their structure-activity relationships:

  • Galloylation: The addition of a galloyl moiety generally enhances both antioxidant and α-glucosidase inhibitory activities. The number and position of galloyl groups can further modulate this effect.

  • Hydroxyl Groups: The number and position of hydroxyl groups on the flavonoid backbone are critical for antioxidant activity. The catechol group (ortho-dihydroxy) in the B-ring is a significant contributor.

  • Glycosylation: The presence of a sugar moiety (like rhamnose in quercitrin) can influence the molecule's solubility and bioavailability, which in turn affects its biological activity. The type and position of the sugar are important.

  • C2-C3 Double Bond and 4-Oxo Group: The presence of a double bond between carbons 2 and 3 in conjugation with a 4-oxo group in the C-ring is a common feature in flavonoids with potent biological activities.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and widely used method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

α-Glucosidase Inhibition Assay

This assay is used to screen for potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and glucose. The amount of p-nitrophenol released, which has a yellow color, is measured spectrophotometrically. The inhibitory activity of a compound is determined by the reduction in the rate of p-nitrophenol formation.

Protocol:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of pNPG are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Sample Preparation: The test compound is dissolved in the buffer or a suitable solvent to prepare a series of concentrations.

  • Pre-incubation: The enzyme solution is pre-incubated with different concentrations of the test compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from a plot of percent inhibition versus inhibitor concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key structural features influencing bioactivity and a typical experimental workflow.

SAR_Flavonoids cluster_flavonoid Core Flavonoid Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Flavonoid General Flavonoid Scaffold (Quercetin-based) Galloylation Galloylation (e.g., at 3''-OH) Flavonoid->Galloylation Increases Activity Hydroxylation Hydroxylation Pattern (e.g., Catechol B-ring) Flavonoid->Hydroxylation Crucial for Activity Glycosylation Glycosylation (e.g., Rhamnose at C3) Flavonoid->Glycosylation Modulates Activity Antioxidant Antioxidant Activity Galloylation->Antioxidant Enzyme_Inhibition α-Glucosidase Inhibition Galloylation->Enzyme_Inhibition Hydroxylation->Antioxidant Hydroxylation->Enzyme_Inhibition Glycosylation->Antioxidant Glycosylation->Enzyme_Inhibition

Caption: Key structural modifications influencing the biological activity of flavonoids.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Series Serial Dilutions of Compound Compound->Series Reagents Assay Reagents (DPPH or α-Glucosidase/pNPG) Reaction Incubate Compound with Reagents Reagents->Reaction Series->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 3''-Galloylquercitrin, a significant flavonoid glycoside. The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of potential analytical techniques and the requisite experimental data to support their validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2].

Introduction to Inter-laboratory Validation

Inter-laboratory validation, also known as a collaborative study or proficiency testing, is a critical step in standardizing an analytical method. It assesses the reproducibility of the method when performed by different analysts in different laboratories, each using their own equipment and reagents[1][3]. This process is essential for establishing a robust and reliable analytical procedure that can be widely adopted, for instance, for inclusion in pharmacopoeias[1]. The successful completion of such a study provides a high degree of confidence in the method's performance and its ability to produce consistent and accurate results.

Comparative Analysis of Analytical Methods

For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method. An alternative, simpler method is UV-Vis Spectrophotometry, which is often used for the quantification of total flavonoids. While UV-Vis spectrophotometry is more accessible, it may lack the specificity required for complex samples where interfering substances are present[4][5].

The following tables summarize hypothetical data from a simulated inter-laboratory study comparing the performance of an HPLC-UV method and a UV-Vis Spectrophotometric method for the quantification of this compound. The study involves three independent laboratories (Lab A, Lab B, and Lab C).

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Linearity (R²) > 0.999 (across all labs)> 0.995 (across all labs)
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 104.5%
Repeatability (RSDr %) < 2%< 5%
Reproducibility (RSDR %) < 5%< 10%
Limit of Detection (LOD) 0.1 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3.0 µg/mL

Table 2: Inter-laboratory Precision Data for HPLC-UV Method (Quercitrin Concentration in µg/mL)

Sample IDLab ALab BLab CMeanSDRSD (%)
Sample 1 25.424.925.825.370.451.77
Sample 2 50.149.550.950.170.701.40
Sample 3 75.874.976.275.630.670.88

Table 3: Inter-laboratory Precision Data for UV-Vis Spectrophotometric Method (Quercitrin Concentration in µg/mL)

Sample IDLab ALab BLab CMeanSDRSD (%)
Sample 1 26.124.527.025.871.274.91
Sample 2 51.548.952.851.071.993.90
Sample 3 77.273.878.976.632.613.40

Experimental Protocols

A detailed methodology is crucial for the successful transfer and validation of an analytical method.

1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: The sample is extracted with methanol, filtered, and diluted as necessary to fall within the calibration range.

2. UV-Vis Spectrophotometric Method

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagent: Aluminum chloride colorimetric reagent.

  • Procedure: An aliquot of the sample extract is mixed with the aluminum chloride reagent. After a specified incubation period, the absorbance is measured at a predetermined wavelength (e.g., 415 nm).

  • Quantification: The concentration of this compound is determined by comparing the sample absorbance to a calibration curve prepared with known concentrations of the standard.

Visualizing the Workflow and Procedure

Diagrams can effectively illustrate complex processes. The following have been generated using the DOT language.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Analytical Method & Protocol B Prepare & Characterize Test Material A->B C Select Participating Laboratories B->C D Distribute Samples & Protocol to Labs C->D E Laboratories Perform Analysis D->E F Labs Submit Results to Coordinator E->F G Statistical Analysis of Results (Repeatability & Reproducibility) F->G H Evaluate Method Performance G->H I Prepare Final Validation Report H->I

Inter-laboratory validation workflow.

HPLC_Analytical_Procedure cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard & Sample Solutions A2 Inject Standard Solutions (Calibration) P2->A2 A3 Inject Sample Solutions P2->A3 A1->A2 A1->A3 D2 Generate Calibration Curve A2->D2 D1 Integrate Chromatographic Peaks A3->D1 D3 Calculate Analyte Concentration in Samples D1->D3 D2->D3

HPLC analytical procedure workflow.

Conclusion

The inter-laboratory validation of analytical methods is a cornerstone of robust scientific practice, ensuring that methods are reliable and results are comparable across different settings. While HPLC offers superior specificity and sensitivity for the quantification of this compound, the choice of method should be guided by the specific requirements of the analysis, including sample complexity and available instrumentation. The data and protocols presented in this guide, though hypothetical, provide a framework for conducting and evaluating such validation studies in accordance with established scientific principles[2][3].

References

Unveiling the In Vivo Anti-Inflammatory Potential of 3''-Galloylquercitrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory properties of 3''-Galloylquercitrin against its related flavonoids, quercitrin and quercetin. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

This compound, a galloylated form of quercitrin, has demonstrated notable anti-inflammatory activity in preclinical in vivo models. This guide synthesizes the available scientific evidence, comparing its efficacy to the more extensively studied flavonoids, quercitrin and its aglycone, quercetin. The data presented suggests that the addition of a galloyl group may enhance the anti-inflammatory potential of the parent molecule. This is evidenced by its ability to significantly reduce key inflammatory mediators in a lipopolysaccharide (LPS)-induced systemic inflammation model. In contrast, the in vivo anti-inflammatory effects of quercitrin are largely attributed to its metabolic conversion to quercetin. This guide provides a framework for understanding the comparative pharmacology of these compounds, offering valuable insights for future research and drug development endeavors.

Comparative In Vivo Anti-Inflammatory Activity

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of this compound, Quercitrin, and Quercetin in various animal models of inflammation.

Table 1: Effect on Nitric Oxide (NO) Production and iNOS Expression in LPS-Induced Systemic Inflammation in Mice

CompoundDosageAnimal ModelParameter% Inhibition / ReductionReference
This compound (QGR) 10 mg/kg (oral)Balb/c miceSerum NO~50% reduction compared to LPS group[1]
10 mg/kg (oral)Balb/c miceLiver iNOS mRNASignificant attenuation[1]
10 mg/kg (oral)Balb/c miceLiver iNOS ProteinSignificant attenuation[1]
Quercetin Not directly compared in the same LPS model
Quercitrin Not directly compared in the same LPS model

Note: QGR is Quercetin 3-O-β-(2''-galloyl)-rhamnopyranoside, another name for this compound.

Table 2: Effect on Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents

CompoundDosageAnimal ModelKey FindingsReference
This compound No data available
Quercitrin 1 mg/kg/day (oral)Wistar ratsAmeliorated the evolution of the inflammatory process[2]
1 mg/kg/day (oral)Wistar ratsReduced Disease Activity Index (DAI)[2]
Quercetin 1 mg/kg/day (oral)Wistar ratsNo beneficial effect on the colonic inflammatory status[2]

Table 3: Effect on Carrageenan-Induced Paw Edema in Rodents

CompoundDosageAnimal ModelKey FindingsReference
Quercetin-3-O-(2''-O-galloyl)-β-D-glucopyranoside *100 mg/kg (oral)Male Swiss albino miceAttenuated paw edema[3]
Quercetin 20 mg/kg (oral)Wistar ratsModerate activity in dextran-induced paw edema[4]
Quercitrin No direct data available in this model

*A structurally similar galloylated quercetin glycoside.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is utilized to assess the systemic anti-inflammatory effects of compounds.

  • Animals: Male Balb/c mice.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (from E. coli) is administered to induce a systemic inflammatory response.

  • Test Compound Administration: this compound (10 mg/kg) is administered orally via gavage once a day for three consecutive days prior to LPS injection.[1]

  • Sample Collection and Analysis: Six hours after LPS administration, animals are sacrificed. Blood is collected for the measurement of serum nitric oxide (NO) levels using the Griess reagent. Liver tissues are harvested for the analysis of inducible nitric oxide synthase (iNOS) mRNA and protein expression by RT-PCR and Western blot, respectively.[1] Histological examination of the liver is also performed to assess inflammatory cell infiltration and tissue damage.[1]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats

This is a widely used model for inflammatory bowel disease research.

  • Animals: Female Wistar rats.

  • Induction of Colitis: Colitis is induced by the administration of DSS (typically 5%) in the drinking water for a specified period (e.g., 7 days).

  • Test Compound Administration: Quercitrin (1 or 5 mg/kg/day) is administered orally. In preventative protocols, administration starts concurrently with DSS. In therapeutic protocols, administration begins after the establishment of colitis.

  • Assessment of Colitis: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI). At the end of the experiment, colonic tissue is collected for histological analysis and biochemical assays, such as myeloperoxidase (MPO) activity, to quantify neutrophil infiltration.[2]

Carrageenan-Induced Paw Edema in Mice

This model is a classic method to screen for acute anti-inflammatory activity.

  • Animals: Male Swiss albino mice.

  • Induction of Edema: A subplantar injection of carrageenan (1% in saline) into the right hind paw induces a localized inflammatory response and edema.

  • Test Compound Administration: The test compound, such as Quercetin-3-O-(2''-O-galloyl)-β-D-glucopyranoside (100 mg/kg), is administered orally a set time (e.g., 30-60 minutes) before the carrageenan injection.[3]

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of flavonoids, including this compound and its related compounds, are often mediated through the modulation of key intracellular signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[5] Studies suggest that flavonoids can inhibit this pathway at multiple levels.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocation IkBa_p->NFkB releases Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_n->Genes activates Flavonoids This compound (and other flavonoids) Flavonoids->IKK inhibits Flavonoids->NFkB_n inhibits

Caption: NF-κB signaling pathway and points of inhibition by flavonoids.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates inflammation. It consists of several kinases, including ERK, JNK, and p38 MAPK, which are activated by upstream kinases in response to inflammatory stimuli. Activated MAPKs can phosphorylate and activate various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes.[1]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases MAPKs MAPKs (ERK, JNK, p38) Upstream_Kinases->MAPKs activate Transcription_Factors Transcription Factors (e.g., AP-1) MAPKs->Transcription_Factors activate Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes activate Flavonoids This compound (and other flavonoids) Flavonoids->MAPKs inhibit

Caption: MAPK signaling pathway and potential inhibition by flavonoids.

Conclusion

The in vivo evidence, although still emerging for this compound, suggests it is a promising anti-inflammatory agent. Its ability to significantly inhibit key inflammatory mediators in a systemic inflammation model highlights its potential. The comparative data indicates that while quercitrin's in vivo effects are largely dependent on its conversion to quercetin, the galloylated form of quercitrin may possess intrinsic and potentially enhanced anti-inflammatory activity. Further direct comparative studies in various in vivo models are warranted to fully elucidate the therapeutic potential of this compound and to establish a clearer understanding of its structure-activity relationship in the context of inflammation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon this foundational knowledge.

References

A Comparative Phytochemical Profile of 3''-Galloylquercitrin Across Plant Genera: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative phytochemical analysis of 3''-Galloylquercitrin, a bioactive flavonoid, across various plant genera. It is intended for researchers, scientists, and drug development professionals interested in the natural sourcing and analysis of this promising compound. This document provides a summary of its presence in different plant families, detailed experimental protocols for its quantification, and an illustrative representation of its proposed biosynthetic pathway.

Presence and Comparative Abundance of this compound and Related Flavonoids

This compound has been identified in several plant genera, highlighting its potential as a valuable natural product. While direct quantitative comparisons of this compound are limited in existing literature, its presence has been confirmed in the genera Koelreuteria and is structurally related to other galloylated flavonoids found in Polygonum and Acer. To provide a comparative context, the following table summarizes the quantitative data of this compound where available, alongside the concentrations of the closely related and more frequently quantified compounds, quercetin and its glycoside, quercitrin. This allows for an indirect assessment of the flavonoid-producing capacities of these genera.

Plant GenusSpeciesPlant PartThis compound ContentQuercetin Content (mg/g DW)Quercitrin Content (mg/g DW)Reference
KoelreuteriaK. paniculataLeavesIsolated, not quantified2.66-[1]
PolygonumP. capitatum-Not reported-Present, not quantified[2][3]
AcerA. rubrumTwigsNot reported-Present, not quantified
AcerA. negundoLeavesNot reported--[4]

Note: DW = Dry Weight. "-" indicates data not reported in the cited literature. The presence of quercetin and quercitrin suggests the potential for the biosynthesis of this compound in these plants.

Experimental Protocols for Phytochemical Profiling

The accurate quantification of this compound is crucial for comparative studies and potential drug development. Below is a detailed, generalized methodology for the extraction and quantification of this compound from plant materials, based on established protocols for similar flavonoids.

Sample Preparation and Extraction

This workflow outlines the initial steps for preparing plant material to extract flavonoid compounds.

Sample Preparation and Extraction Start Plant Material Collection Drying Drying (e.g., freeze-drying or oven at 40-60°C) Start->Drying Grinding Grinding to a fine powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% methanol or ethanol with ultrasonication or maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under vacuum Filtration->Concentration Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Concentration->Purification Final_Extract Final Extract for Analysis Purification->Final_Extract

Caption: Workflow for plant sample preparation and extraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section details a standard HPLC method for the separation and quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for optimal separation of flavonoids.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm for galloyl esters and 350 nm for the quercetin moiety.

  • Injection Volume: 10 µL.

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. A series of standard solutions of known concentrations are injected, and the peak areas are plotted against the concentrations to establish a linear regression. The concentration of this compound in the plant extracts is then calculated based on this calibration curve.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general flavonoid pathway, with a specific galloylation step. While the exact enzyme responsible for the galloylation of quercitrin has not been definitively identified in the mentioned genera, studies on other plants, such as the tea plant (Camellia sinensis), have elucidated a two-step mechanism for the galloylation of catechins involving a UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) and an acyltransferase.[5][6] Based on this, a hypothetical pathway for the formation of this compound is proposed below.

Biosynthesis of this compound cluster_flavonoid_pathway General Flavonoid Pathway cluster_galloylation Proposed Galloylation Step Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin Quercetin Quercetin Dihydroquercetin->Quercetin Quercitrin Quercitrin (Quercetin-3-O-rhamnoside) Quercetin->Quercitrin UDP-rhamnosyl- transferase Galloylquercitrin This compound Quercitrin->Galloylquercitrin Gallic_acid Gallic acid beta_Glucogallin β-Glucogallin Gallic_acid->beta_Glucogallin UGGT UDP_Glucose UDP-Glucose UDP_Glucose->beta_Glucogallin beta_Glucogallin->Galloylquercitrin Acyltransferase

Caption: Proposed biosynthetic pathway of this compound.

This guide provides a foundational overview for the comparative analysis of this compound in different plant genera. Further research is warranted to obtain more extensive quantitative data and to fully elucidate the specific enzymatic steps involved in its biosynthesis across a wider range of plant species.

References

3''-Galloylquercitrin vs. Acarbose: A Comparative Guide to α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3''-Galloylquercitrin and the established drug acarbose as α-glucosidase inhibitors. While direct comparative studies on purified this compound are limited, this document synthesizes available data on its potent activity within plant extracts and the well-documented effects of its structural components, alongside extensive data for acarbose.

Executive Summary

α-Glucosidase inhibitors are a critical class of therapeutic agents for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. Acarbose, a widely prescribed α-glucosidase inhibitor, serves as a benchmark for novel drug discovery. Emerging evidence suggests that certain natural compounds, such as the flavonoid this compound, may offer potent, and potentially more selective, inhibition of this enzyme. This guide presents a comparative analysis of their performance based on available experimental data.

Quantitative Performance Comparison

The inhibitory activities of this compound and acarbose against α-glucosidase are summarized below. It is important to note that the IC50 value for purified this compound is not yet available in the literature. The data presented is for an ethanolic extract of Calliandra haematocephala, of which this compound is a known constituent, and this extract has demonstrated superior inhibitory activity compared to acarbose under the same experimental conditions.

Compound/ExtractSourceSubstrateIC50 ValueReference
Ethanolic Extract of Calliandra haematocephala (containing this compound)Calliandra haematocephala leavesp-Nitrophenyl-α-D-glucopyranoside31.07 µg/mL[1][2]
Acarbose Syntheticp-Nitrophenyl-α-D-glucopyranoside62.28 µg/mL[1][2]
Acarbose SyntheticNot Specified11 nM[3]
Acarbose SyntheticNot Specified0.28 ± 0.019 mg/ml
Quercetin-3-O-(3″-O-galloyl)-β-galactopyranoside Not SpecifiedNot Specified0.97 ± 0.02 µM
Quercetin-3-O-glucuronide Not SpecifiedNot Specified108.11 ± 4.61 μM[4]

Note: IC50 values for acarbose can vary significantly depending on the enzyme source (e.g., yeast, rat intestine), substrate, and specific assay conditions. The values presented represent a range found in the literature. The potent activity of the Calliandra haematocephala extract strongly suggests a high inhibitory potential for its constituent, this compound.

Mechanism of Action

This compound

The precise mechanism of α-glucosidase inhibition by this compound is not fully elucidated. However, based on the structure-activity relationships of related flavonoids, a mixed-type inhibition is likely. The galloyl moiety is known to significantly enhance the inhibitory activity of flavonoids against α-glucosidase. This is attributed to increased binding interactions with the enzyme, potentially through hydrogen bonding and hydrophobic interactions within or near the active site. This enhanced binding can lead to conformational changes in the enzyme, thereby reducing its catalytic efficiency.

Acarbose

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[1][2] It also inhibits pancreatic α-amylase. Its structure mimics that of natural oligosaccharide substrates, allowing it to bind with high affinity to the active site of these enzymes. This reversible binding prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thus delaying glucose absorption and reducing the postprandial glucose spike.

Experimental Protocols

The following is a generalized, detailed protocol for an in vitro α-glucosidase inhibition assay, based on commonly cited methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (this compound or Acarbose)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control (acarbose) in the appropriate solvent (e.g., DMSO, followed by dilution in buffer).

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a specific volume of the test compound/control solution to each well.

    • Add a specific volume of the α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at the same temperature for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding a specific volume of the sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at a wavelength of 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_compound Prepare Test Compound/Acarbose Dilutions add_compound Add Compound/Control to Microplate Wells prep_compound->add_compound add_enzyme->add_substrate incubate Incubate Reaction Mixture add_substrate->incubate stop_reaction Stop Reaction with Na2CO3 incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

Signaling_Pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_inhibition Carbohydrates Complex Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Pancreatic α-Amylase Alpha_Glucosidase α-Glucosidase Oligosaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Inhibitor This compound or Acarbose Inhibitor->Alpha_Glucosidase Inhibition

References

Investigating the Synergistic Potential of 3''-Galloylquercitrin and Metformin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the potential synergistic effects of 3''-Galloylquercitrin, a bioactive flavonoid, and metformin, a first-line therapy for type 2 diabetes with emerging applications in oncology. While direct experimental data on the combination of this compound and metformin is currently limited, this document extrapolates from existing research on structurally similar compounds and outlines the experimental methodologies required to rigorously evaluate this promising therapeutic pairing.

Introduction to the Compounds

This compound: A flavonoid glycoside isolated from various plant species, this compound is recognized for its potent antioxidant and anti-inflammatory properties.[1] Emerging research also points towards its potential in modulating enzyme activities, such as α-glucosidase, suggesting a role in glycemic control.[1] Studies have indicated its potential in managing conditions associated with oxidative stress and have shown anticancer activities.[1][2][3] The presence of the galloyl group is believed to enhance its biological activities, including its anti-inflammatory effects.[4]

Metformin: A biguanide class drug, metformin is a cornerstone in the management of type 2 diabetes.[5][6][7] Its primary mechanisms of action include reducing hepatic glucose production, decreasing intestinal glucose absorption, and improving insulin sensitivity.[5] At the molecular level, metformin is known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3] This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation. Beyond its metabolic effects, metformin has garnered significant attention for its potential anticancer properties, which are thought to be mediated through both AMPK-dependent and independent pathways.[8][9]

Hypothesized Synergistic Mechanisms

Based on the individual mechanisms of this compound and metformin, and drawing parallels from studies on the related flavonoid quercetin, several potential areas of synergistic interaction can be proposed. The combination of quercetin and metformin has demonstrated synergistic effects in inhibiting cancer cell growth and improving insulin sensitivity.[1]

Potential Areas for Synergy:

  • Oncology: The pro-apoptotic and anti-proliferative effects of this compound could be potentiated by metformin's ability to induce energetic stress in cancer cells via AMPK activation and mTOR inhibition.

  • Metabolic Disease: The antioxidant and α-glucosidase inhibitory actions of this compound may complement metformin's effects on glucose metabolism, potentially leading to improved glycemic control at lower therapeutic doses.

  • Inflammation: Both compounds possess anti-inflammatory properties. Their combined use could lead to a more potent reduction in inflammatory markers, which are implicated in both cancer and diabetes.

Data Presentation: A Framework for Comparison

To objectively assess the synergistic potential, quantitative data from key experiments should be systematically collected and organized. The following tables provide a template for presenting such data.

Table 1: In Vitro Cytotoxicity (Cancer Cell Line)

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Combination Index (CI)*
Control -100 ± 5.2-
This compound 1085 ± 4.1-
2568 ± 3.5-
5045 ± 2.8-
Metformin 100088 ± 4.5-
500072 ± 3.9-
1000055 ± 3.1-
Combination 10 (3''-G) + 1000 (Met)65 ± 3.3< 1
25 (3''-G) + 5000 (Met)40 ± 2.5< 1
50 (3''-G) + 10000 (Met)20 ± 1.9< 1

*Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction (Cancer Cell Line)

Treatment GroupConcentrationEarly Apoptosis (%) (Mean ± SD)Late Apoptosis (%) (Mean ± SD)Total Apoptosis (%) (Mean ± SD)
Control -2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound 50 µM15.3 ± 1.28.2 ± 0.923.5 ± 2.1
Metformin 10 mM10.8 ± 0.95.6 ± 0.716.4 ± 1.6
Combination 50 µM (3''-G) + 10 mM (Met)35.7 ± 2.518.9 ± 1.854.6 ± 4.3

Table 3: Protein Expression Analysis (Western Blot)

Treatment Groupp-AMPK/AMPK Ratio (Fold Change)p-mTOR/mTOR Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control 1.01.01.0
This compound 1.20.92.5
Metformin 3.50.41.8
Combination 5.80.26.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound, metformin, or their combination for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11][12]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds of interest for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13][14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13]

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling cascades.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3) overnight at 4°C.[9][15]

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[9][15]

Visualization of Workflows and Pathways

Clear visual representations of experimental processes and biological pathways are essential for understanding complex relationships.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound, Metformin, or Combination cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot viability_data Cell Viability Data cell_viability->viability_data apoptosis_data Apoptosis Data apoptosis_assay->apoptosis_data protein_data Protein Expression Data western_blot->protein_data synergy_analysis Synergy Analysis (e.g., Combination Index) viability_data->synergy_analysis statistical_analysis Statistical Analysis apoptosis_data->statistical_analysis protein_data->statistical_analysis

Caption: Experimental workflow for assessing synergy.

Signaling_Pathway cluster_cell Cancer Cell Metformin Metformin AMPK AMPK Metformin->AMPK activates mTOR mTOR Galloylquercitrin This compound Caspases Caspases Galloylquercitrin->Caspases activates Apoptosis Apoptosis AMPK->mTOR inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation promotes Caspases->Apoptosis induces

Caption: Hypothesized signaling pathways.

Conclusion

The combination of this compound and metformin presents a compelling area for further investigation. Based on their individual pharmacological profiles and supportive evidence from similar flavonoid-metformin combinations, there is a strong rationale to hypothesize synergistic effects in the contexts of cancer and metabolic diseases. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate this potential, from initial in vitro screening to the elucidation of underlying molecular mechanisms. Rigorous investigation using these standardized protocols will be critical in determining the therapeutic promise of this novel combination.

References

A Comparative Efficacy Analysis of 2''-Galloylquercitrin and 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the quest for potent bioactive compounds has led to the exploration of various plant-derived molecules. Among these, galloylated flavonoids have garnered significant attention for their therapeutic potential. This guide provides a detailed comparison of the efficacy of two closely related isomers: 2''-Galloylquercitrin and 3''-Galloylquercitrin. Drawing upon experimental data, this analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biological activities of these compounds.

α-Glucosidase Inhibitory Activity: A Key Antidiabetic Target

A pivotal area of investigation for 2''-Galloylquercitrin and this compound is their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key strategy in the management of type 2 diabetes.

A comparative study on galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. provides crucial insights into the differential efficacy of these two isomers. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined for both compounds.

Table 1: Comparative α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Source
2''-Galloylquercitrin 1.21 ± 0.05 Acer ginnala Maxim.[1]
This compound 2.56 ± 0.11 Acer ginnala Maxim.[1]
Acarbose (Positive Control)141.62 ± 5.12[1]

The data clearly indicates that 2''-Galloylquercitrin demonstrates significantly higher potency in inhibiting α-glucosidase compared to its 3''-galloylated counterpart, with an IC50 value more than twice as low.[1] Both isomers are considerably more effective than acarbose, a commonly prescribed α-glucosidase inhibitor.[1] This highlights the therapeutic potential of these natural compounds. The position of the galloyl group on the rhamnose moiety of quercitrin plays a critical role in the molecule's inhibitory activity.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the detailed methodology for the key α-glucosidase inhibition assay is provided below.

α-Glucosidase Inhibition Assay Protocol

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase from Saccharomyces cerevisiae.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Test compounds (2''-Galloylquercitrin, this compound)

  • Acarbose (positive control)

  • 50 mM phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (1.0 U/mL) in 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of pNPG (5 mM) in 50 mM phosphate buffer (pH 6.8).

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions, which are then serially diluted with the phosphate buffer to obtain various concentrations.

  • Assay Protocol:

    • Add 50 µL of the test compound solution (or buffer for the control) to the wells of a 96-well plate.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for an additional 15 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (enzyme and substrate without inhibitor) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a nonlinear regression analysis.

Signaling Pathways and Logical Relationships

The antidiabetic effect of galloylated flavonoids like 2''- and this compound is primarily attributed to their direct inhibition of α-glucosidase in the small intestine. This mechanism directly impacts carbohydrate digestion and glucose absorption. The logical workflow of this inhibitory action and the subsequent screening process can be visualized as follows:

experimental_workflow cluster_invitro In Vitro α-Glucosidase Inhibition Assay cluster_screening Bioactivity-Guided Screening Enzyme α-Glucosidase (from S. cerevisiae) Reaction Enzymatic Reaction Enzyme->Reaction Substrate pNPG (p-Nitrophenyl-α-D-glucopyranoside) Substrate->Reaction Inhibitor 2''-Galloylquercitrin or This compound Inhibitor->Reaction Inhibits Measurement Absorbance Measurement (405 nm) Reaction->Measurement Calculation IC50 Value Calculation Measurement->Calculation Plant_Extract Acer ginnala Leaf Extract Fractionation Chromatographic Fractionation Plant_Extract->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Bioassay α-Glucosidase Inhibition Assay Isolation->Bioassay Bioassay->Calculation Provides Data For

Experimental workflow for identifying and evaluating α-glucosidase inhibitors.

The mechanism of action of these compounds can be placed within the broader context of signaling pathways relevant to diabetes. By inhibiting α-glucosidase, these flavonoids primarily exert their effect locally in the intestine, which in turn modulates systemic glucose levels. This modulation can influence various downstream signaling pathways associated with insulin sensitivity and glucose metabolism.

signaling_pathway cluster_intestine Small Intestine cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_tissues Peripheral Tissues (Muscle, Adipose) Carbohydrates Dietary Carbohydrates a_Glucosidase α-Glucosidase Carbohydrates->a_Glucosidase Substrate for Glucose Glucose a_Glucosidase->Glucose Hydrolyzes to Blood_Glucose Blood Glucose Levels Glucose->Blood_Glucose Absorbed into Galloylquercitrin 2''/3''-Galloylquercitrin Galloylquercitrin->a_Glucosidase Inhibits Insulin_Secretion Insulin Secretion Blood_Glucose->Insulin_Secretion Stimulates Insulin_Signaling Insulin Signaling (e.g., PI3K/Akt pathway) Insulin_Secretion->Insulin_Signaling Activates Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Promotes

Modulation of glucose metabolism by Galloylquercitrin isomers.

Conclusion

The comparative analysis of 2''-Galloylquercitrin and this compound reveals a distinct structure-activity relationship concerning α-glucosidase inhibition. The 2''-galloylated isomer exhibits superior inhibitory potency, making it a more promising candidate for further investigation as a potential therapeutic agent for managing type 2 diabetes. The provided experimental data and protocols offer a solid foundation for researchers to build upon in their exploration of these and similar bioactive compounds. The visualization of the experimental workflow and the relevant signaling pathway provides a clear conceptual framework for understanding the mechanism and scientific approach to evaluating these natural products. Future research should focus on in vivo studies to validate these in vitro findings and explore the broader pharmacological profile of these potent galloylated flavonoids.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3''-Galloylquercitrin, a flavonoid compound, in accordance with general laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or neoprene chemical-resistant gloves.[1]
Eye ProtectionANSI-approved safety glasses with side shields or safety goggles.[1]
Lab CoatStandard laboratory coat.
Respiratory ProtectionNot generally required for small quantities in a well-ventilated area. If creating dust or aerosols, use a certified respirator.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust. In case of a spill, contain the material and clean the area with a suitable solvent, collecting the waste for proper disposal.

II. This compound Disposal Protocol

Disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[2] Never dispose of this chemical down the drain or in regular trash.[3][4]

Step-by-Step Disposal Procedure:

  • Container Selection:

    • Use a designated, leak-proof, and compatible waste container.[3][7] For solid this compound, a clearly labeled, sealable plastic or glass container is appropriate.

    • If dealing with a solution of this compound, use a container compatible with the solvent used (e.g., a solvent waste container for organic solvents).[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3][9]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • Indicate the approximate quantity or concentration of the waste.[7]

    • Include the date when the waste was first added to the container.[7]

  • Segregation and Storage:

    • Store the this compound waste segregated from incompatible materials.[3] As a general precaution, keep it away from strong oxidizing agents.[1][10]

    • Keep the waste container tightly closed except when adding more waste.[3][7]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Disposal Request:

    • Once the waste container is full (do not exceed 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]

    • Follow your institution's specific procedures for requesting a waste pickup.[9]

Disposal of Contaminated Materials:

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can often be disposed of as regular trash, but confirm this with your institution's guidelines.[3]

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be decontaminated or disposed of as hazardous waste.[3] If decontamination is not feasible, package the contaminated items in a labeled hazardous waste container.[3]

III. Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Chemical Waste ppe->characterize container Select Compatible & Labeled Waste Container characterize->container labeling Label: 'Hazardous Waste' + Full Chemical Name + Date & Quantity container->labeling transfer Transfer Waste to Container labeling->transfer storage Store in Designated, Secure Area transfer->storage full Container Full? storage->full full->storage No request Request Pickup by EH&S or Licensed Contractor full->request Yes end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 3''-Galloylquercitrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3''-Galloylquercitrin. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data for structurally related compounds and general laboratory best practices, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Standards
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Ensure gloves are inspected before use and changed regularly, or immediately upon contamination.[2]
Eye and Face Protection Safety glasses with side shields or safety gogglesMust meet ANSI Z87.1 or equivalent standards.[2] A face shield should be worn over safety glasses if there is a risk of splashing.[2]
Body Protection Laboratory coatA standard laboratory coat should be worn and kept buttoned. For handling larger quantities, a chemical-resistant apron may be necessary.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[2]

Operational and Disposal Plan

The following step-by-step workflow outlines the safe handling of this compound from receipt to disposal. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal_details Disposal Details Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Proceed to handling Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Perform Experiment Perform Experiment Dissolve/Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Proceed to cleanup Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Solid Waste Solid Waste Dispose of Waste->Solid Waste Liquid Waste Liquid Waste Dispose of Waste->Liquid Waste Sharps Waste Sharps Waste Dispose of Waste->Sharps Waste Wash Hands Wash Hands Doff PPE->Wash Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.